L-760735
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F7N5O2.ClH/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22;/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36);1H/t15-,23+,24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBKOBSSEVXFNF-QIRDZIKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClF7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430977 | |
| Record name | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188923-01-5 | |
| Record name | L-760735F hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188923015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-760735F HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4C3XGZ4U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-760735: A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-760735 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, including its binding affinity, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity. This compound has demonstrated significant anxiolytic and antidepressant-like effects in preclinical models, highlighting its potential as a therapeutic agent for central nervous system disorders.[1][2][4]
Core Mechanism of Action: NK1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to and blocking the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[5][6] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in a wide range of physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety.[4][6][7] By preventing the binding of Substance P, this compound effectively inhibits the downstream signaling cascades that are normally initiated by NK1 receptor activation.[6]
Binding Affinity and Selectivity
This compound is characterized by its high affinity for the human NK1 receptor. Quantitative analysis has demonstrated a potent inhibitory concentration (IC50) for this interaction. The compound also exhibits significant selectivity for the NK1 receptor over other neurokinin receptor subtypes, namely NK2 and NK3.
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 0.19 nM | NK1 | Human | [1][2][3][8] |
| Selectivity | >300-fold | NK1 vs. NK2, NK3 | Human | [4][7][8] |
Modulation of Signaling Pathways
The binding of Substance P to the NK1 receptor activates downstream signaling pathways primarily through the Gq and Gs alpha subunits of heterotrimeric G proteins.[9] this compound, as an antagonist, blocks these activation pathways.
Gq-Mediated Pathway
Activation of the Gq protein by the NK1 receptor leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is implicated in neuronal excitation and inflammatory responses. This compound inhibits this entire pathway by preventing the initial Gq protein activation.
Gs-Mediated Pathway
The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). The Gs-cAMP pathway is involved in various cellular responses, including the modulation of ion channel activity and gene expression. This compound also blocks this signaling cascade.
Signaling Pathway Diagram
Caption: this compound mechanism of action at the NK1 receptor.
Experimental Protocols
The following are representative protocols for assessing the in vitro and in vivo activity of this compound, based on published literature.
In Vitro: NK1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor.
Objective: To determine the IC50 value of this compound for the human NK1 receptor.
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
This compound stock solution.
-
Unlabeled Substance P (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Scintillation fluid and counter or gamma counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, combine the cell membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
For total binding, omit the competitor (this compound).
-
For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
In Vivo: Gerbil Social Interaction Test for Anxiolytic Activity
This protocol describes a behavioral assay to evaluate the anxiolytic-like effects of this compound in gerbils.[2]
Objective: To assess the anxiolytic properties of this compound.
Animals: Male Mongolian gerbils.
Apparatus: A well-lit, open-field arena.
Procedure:
-
Acclimate the gerbils to the testing room for at least one hour before the experiment.
-
Administer this compound (e.g., 3 mg/kg, intraperitoneally or orally) or vehicle to the animals.[2]
-
After a specified pretreatment time (e.g., 30-60 minutes), place pairs of unfamiliar gerbils into the open-field arena.
-
Record the behavior of the pairs for a set duration (e.g., 10 minutes).
-
Score the total time spent in active social interaction (e.g., sniffing, grooming, following).
-
An increase in the time spent in social interaction in the this compound-treated group compared to the vehicle-treated group is indicative of an anxiolytic-like effect.[2]
-
Locomotor activity should also be assessed to rule out confounding effects of hyperactivity.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Preclinical and Clinical Status
Preclinical studies have consistently demonstrated the anxiolytic and antidepressant-like effects of this compound in various animal models.[1][2][4] These findings support the hypothesis that antagonism of the NK1 receptor is a valid therapeutic strategy for stress-related disorders.
A thorough search of public clinical trial registries did not yield specific information on clinical trials for this compound. This may indicate that the compound did not progress to extensive clinical development or that the trial data is not publicly available.
Conclusion
This compound is a high-affinity, selective antagonist of the NK1 receptor. Its mechanism of action involves the blockade of Substance P-mediated signaling through Gq and Gs protein-coupled pathways. The potent in vitro and in vivo activities of this compound, particularly its anxiolytic-like effects in preclinical models, underscore the therapeutic potential of NK1 receptor antagonism. This technical guide provides a foundational understanding of the molecular pharmacology of this compound for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiolytic actions of the substance P (NK1) receptor antagonist this compound and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.azregents.edu [experts.azregents.edu]
- 8. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
L-760735: An In-Depth Profile of a High-Affinity NK1 Receptor Antagonist and its Selectivity Against NK2 and NK3 Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-760735 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor involved in a myriad of physiological processes, including pain transmission, inflammation, and emesis. Its high affinity for the human NK1 receptor has positioned it as a valuable tool in neuroscience research and as a lead compound in the development of therapeutic agents for depression, anxiety, and other neurological disorders. A critical aspect of its pharmacological profile is its selectivity over other neurokinin receptor subtypes, namely NK2 and NK3. This technical guide provides a comprehensive overview of the selectivity profile of this compound, with a focus on its interaction with NK2 and NK3 receptors, supported by available quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Selectivity Profile of this compound
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species |
| NK1 | This compound | IC50 | 0.19 | Human [1][2] |
| NK2 | This compound | Selectivity | >300-fold vs NK1 | Human [1] |
| NK3 | This compound | Selectivity | >300-fold vs NK1 | Human [1] |
Note: The selectivity is expressed as a ratio of the affinity for the NK2/NK3 receptor to the affinity for the NK1 receptor. Specific binding affinity values (Ki or IC50) for NK2 and NK3 receptors are not publicly available.
Experimental Methodologies
The determination of the binding affinity and functional activity of this compound at neurokinin receptors typically involves in vitro assays utilizing recombinant cell lines expressing the human receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known affinity by the test compound.
Objective: To determine the inhibitory constant (Ki) of this compound at NK1, NK2, and NK3 receptors.
General Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1, NK2, or NK3 receptor. This is typically achieved by homogenization and centrifugation of the cells to isolate the membrane fraction containing the receptors.
-
Radioligand Selection: A specific radioligand with high affinity for each receptor subtype is used. For instance:
-
NK1 Receptor: [³H]-Substance P or [¹²⁵I]-Substance P.
-
NK2 Receptor: [¹²⁵I]-Neurokinin A (NKA).
-
NK3 Receptor: [³H]-SR142801 or [¹²⁵I]-MePhe⁷]-NKB.
-
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays (Calcium Mobilization)
Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist at a receptor. Neurokinin receptors are coupled to the Gq/11 G-protein, and their activation leads to an increase in intracellular calcium levels.
Objective: To assess the functional activity of this compound at NK1, NK2, and NK3 receptors by measuring changes in intracellular calcium.
General Protocol Outline:
-
Cell Culture: Cells stably expressing the human NK1, NK2, or NK3 receptor are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. These dyes exhibit an increase in fluorescence intensity upon binding to free calcium.
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound (to test for antagonistic activity) or with this compound alone (to test for agonistic activity).
-
Agonist Stimulation: A known agonist for the specific receptor subtype (e.g., Substance P for NK1, Neurokinin A for NK2, or Senktide for NK3) is added to the wells to stimulate the receptor.
-
Signal Detection: The fluorescence intensity is measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: For antagonist testing, the IC50 value is determined by measuring the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response. For agonist testing, the EC50 value (the concentration required to elicit a 50% maximal response) is determined.
Neurokinin Receptor Signaling Pathways
The high selectivity of this compound for the NK1 receptor implies that it does not significantly interact with the signaling pathways of NK2 and NK3 receptors at concentrations where it potently blocks the NK1 receptor. The canonical signaling pathway for all three neurokinin receptors involves their coupling to Gq/11 proteins.
Upon agonist binding, the receptor undergoes a conformational change, activating the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Given that this compound is a potent antagonist at the NK1 receptor, it effectively blocks this cascade at the initial step of receptor activation. Due to its high selectivity, it is presumed to have minimal to no effect on the corresponding signaling pathways initiated by the activation of NK2 and NK3 receptors by their respective endogenous ligands, Neurokinin A and Neurokinin B.
Conclusion
This compound is a highly potent and selective antagonist of the human NK1 receptor. Its pharmacological profile is distinguished by a significant selectivity margin of over 300-fold against the NK2 and NK3 receptor subtypes. This high degree of selectivity, determined through rigorous in vitro binding and functional assays, makes this compound an invaluable research tool for elucidating the physiological and pathophysiological roles of the NK1 receptor, without the confounding effects of interacting with other neurokinin receptor pathways. For drug development professionals, the selectivity of this compound is a critical attribute, minimizing the potential for off-target effects and enhancing its therapeutic index for the treatment of NK1-mediated disorders. Further disclosure of the precise binding affinities at NK2 and NK3 receptors would provide a more complete quantitative picture of its selectivity profile.
References
An In-Depth Technical Guide to the Potent and Selective NK1 Receptor Antagonist, L-760735
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-760735 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. It includes detailed experimental protocols for key in vitro and in vivo assays, and visual representations of the NK1 receptor signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic organic molecule. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl]-N,N-dimethylmethanamine hydrochloride |
| CAS Number | 188923-01-5[1][2][3] |
| Molecular Formula | C₂₆H₂₉ClF₇N₅O₂[4] |
| Molecular Weight | 611.98 g/mol [3][4] |
| SMILES | C--INVALID-LINK--O[C@H]2--INVALID-LINK--C4=CC=C(C=C4)F.Cl |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Off-white to light yellow solid[4] |
| Solubility | Soluble in DMSO (up to 50 mM) and water (up to 30 mM)[3] |
| Storage | Store at -20°C[3] |
| Purity | ≥98% (HPLC)[3] |
Pharmacological Properties
This compound is a highly potent and selective antagonist of the human NK1 receptor. Its primary mechanism of action is the competitive inhibition of Substance P binding to the NK1 receptor, thereby blocking its downstream signaling pathways.
Table 3: Pharmacological Profile of this compound
| Parameter | Value | Species | Assay |
| IC₅₀ (NK1) | 0.19 nM[4] | Human | Radioligand Binding Assay |
| Selectivity | >300-fold over NK2 and NK3 receptors | Human | Radioligand Binding Assay |
| Functional Activity | Antagonist | - | - |
| In Vivo Activity | Orally active, exhibits anxiolytic and antidepressant-like effects | Gerbils, Guinea Pigs | Behavioral Models |
Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gs pathways upon activation by Substance P. This compound, as an antagonist, blocks the initiation of this cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
This protocol determines the binding affinity of this compound to the NK1 receptor.
Objective: To determine the IC₅₀ and Ki of this compound for the human NK1 receptor.
Materials:
-
Human NK1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
[³H]-Substance P (Radioligand)
-
This compound (Test Compound)
-
Non-specific binding control (e.g., high concentration of unlabeled Substance P or another potent NK1 antagonist)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound (for competition curve).
-
50 µL of [³H]-Substance P (at a concentration close to its Kd, typically 0.5-2 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anilocus.com [anilocus.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to L-760735 (CAS Number: 188923-01-5): A High-Affinity NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist. This compound has been investigated for its potential therapeutic effects, including anxiolytic and antidepressant-like properties.[1][2][3] This document consolidates key data on its mechanism of action, signaling pathways, experimental protocols, and physicochemical properties to support further research and development efforts.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 188923-01-5 | [1] |
| Molecular Formula | C26H28F7N5O2.HCl | [1] |
| Molecular Weight | 611.98 g/mol | [1] |
| Chemical Name | 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Water: 18.36 mg/mL (30 mM), DMSO: 30.6 mg/mL (50 mM) | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action and Pharmacology
This compound is a high-affinity, selective, and orally active antagonist of the human neurokinin-1 (NK1) receptor, with an IC50 of 0.19 nM.[1][2][3][4] The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and mood regulation.[5][6] this compound exhibits over 300-fold selectivity for the NK1 receptor over the NK2 and NK3 receptors.[1][3] By blocking the binding of Substance P to the NK1 receptor, this compound modulates downstream signaling pathways, leading to its observed anxiolytic and antidepressant-like effects in preclinical models.[1][2][3]
Signaling Pathway of Substance P and Inhibition by this compound
Substance P binding to the G-protein coupled NK1 receptor primarily activates the Gq/11 family of G-proteins.[7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This pathway can lead to the activation of downstream effectors such as mitogen-activated protein kinases (MAPKs).[1] Substance P can also stimulate the production of cyclic AMP (cAMP).[5] this compound, as an NK1 receptor antagonist, blocks the initiation of this cascade by preventing the binding of Substance P.
Quantitative Data
| Parameter | Species/System | Value | Reference |
| IC50 | Human NK1 Receptor | 0.19 nM | [1][2][3][4] |
| Selectivity | h-NK2 and h-NK3 vs h-NK1 | >300-fold | [1][3] |
| Anxiolytic Effect | Gerbil Social Interaction Test | Significant increase in social interaction at 3 mg/kg | [8] |
| Fear Conditioning Inhibition | Gerbil Four Plate Apparatus | Release of plate crossings at 3 mg/kg | [3] |
Experimental Protocols
In Vitro: Human NK1 Receptor Binding Assay
A detailed protocol for determining the binding affinity of this compound to the human NK1 receptor can be adapted from studies on NK1 receptor antagonists.
Objective: To determine the inhibitory concentration (IC50) of this compound for the human NK1 receptor.
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor.
-
Radioligand: [3H]-Substance P.
-
This compound test compound.
-
Assay Buffer: 40 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, 0.025% Bacitracin, 25 µM Phosphoramidon.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (GF/C), presoaked in 0.3% polyethyleneimine (PEI).
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-Substance P (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of this compound. For determining non-specific binding, use a high concentration of a known NK1 antagonist (e.g., 10 µM L-703,606).
-
Incubation: Incubate the plate for 60 minutes at 27°C.
-
Filtration: Rapidly filter the contents of each well through the GF/C filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo: Gerbil Social Interaction Test for Anxiolytic Activity
This protocol is based on the study demonstrating the anxiolytic effects of this compound in gerbils.[8]
Objective: To assess the anxiolytic-like effects of this compound.
Animals:
-
Male Mongolian gerbils.
Apparatus:
-
An open-field arena with controlled lighting conditions.
Procedure:
-
Acclimation: Acclimate the gerbils to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle intraperitoneally 30 minutes before the test.
-
Social Interaction Test:
-
Place pairs of unfamiliar, weight-matched gerbils, treated with the same compound, into the arena.
-
Record the total time the pair spends in active social interaction (e.g., sniffing, grooming, following) over a 10-minute period.
-
An increase in social interaction time in the this compound treated group compared to the vehicle group indicates an anxiolytic-like effect.
-
-
Locomotor Activity: Monitor and record locomotor activity to ensure that the observed effects on social interaction are not due to general hyperactivity.
Synthesis
The synthesis of this compound involves the construction of a 5-dimethylaminomethyl 1,2,3-triazol-4-yl unit, which serves to increase the water solubility of the compound.[9] A key step in the synthesis is a thermal rearrangement of a propargylic azide (B81097) in the presence of dimethylamine.[9] This approach allows for the creation of a potent, orally active, and water-soluble NK1 receptor antagonist.[9]
Clinical Development
While this compound has shown efficacy in preclinical models for conditions such as emesis and depression, there is limited publicly available information regarding its progression into human clinical trials.[9] The development of other NK1 receptor antagonists, such as aprepitant, has been successful, particularly for the treatment of chemotherapy-induced nausea and vomiting.[10]
Conclusion
This compound is a well-characterized, high-affinity NK1 receptor antagonist with demonstrated preclinical efficacy in models of anxiety and depression. Its favorable pharmacological profile, including high potency, selectivity, and oral bioavailability, makes it a valuable research tool for investigating the role of the Substance P/NK1 receptor system in various physiological and pathological processes. The detailed information provided in this guide serves as a resource for scientists and researchers in the field of drug discovery and development. for scientists and researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Substance P - Wikipedia [en.wikipedia.org]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic actions of the substance P (NK1) receptor antagonist this compound and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
L-760735 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
L-760735 is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a key component in the signaling pathway of the neuropeptide Substance P. Its high affinity for the human NK1 receptor has made it a valuable tool in preclinical research, particularly in the investigation of anxiety and depression.
| Property | Value | Citations |
| Molecular Weight | 611.98 g/mol | [1][2][3][4] |
| Chemical Formula | C26H29ClF7N5O2 | [1][2][5] |
| CAS Number | 188923-01-5 | [2][3][4] |
| Mechanism of Action | High-affinity, selective, and orally active Neurokinin-1 (NK1) receptor antagonist. | [2][5][6][7] |
| Primary In Vitro Activity | IC50 of 0.19 nM for human NK1 receptors. | [2][5][6][7] |
Preclinical Research and Efficacy
This compound has demonstrated significant anxiolytic and antidepressant-like effects in various preclinical models. The gerbil has been a particularly relevant species for these studies due to the high homology between the gerbil and human NK1 receptor.
Anxiolytic Activity
-
Gerbil Social Interaction Test: In this model, a dose of 3 mg/kg of this compound was shown to significantly increase the time spent in social interaction, an indicator of reduced anxiety.[2][8] This effect was not observed with its low-affinity analogue, L-781773, highlighting the specificity of the NK1 receptor interaction.[2]
-
Conditioned Fear Response: this compound has been shown to inhibit conditioned fear responses in gerbils.[2] For instance, it abolished foot drumming behavior elicited by aversive conditioning, a response indicative of fear.[2]
Antidepressant-like Activity
While direct antidepressant studies with this compound are less detailed in the provided results, the anxiolytic effects observed are often correlated with potential antidepressant efficacy. The blockade of the Substance P pathway is a recognized therapeutic target for mood disorders.[4][9]
Mechanism of Action: The NK1 Receptor Signaling Pathway
This compound exerts its effects by blocking the binding of Substance P to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors modulate neuronal excitability and neurotransmission.
References
- 1. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L 760735 | CAS:188923-01-5 | High affinity NK1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L 760735 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 8. Anxiolytic actions of the substance P (NK1) receptor antagonist this compound and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of L-760735: An In-Depth Technical Guide on its Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-760735 is a potent, selective, and orally active antagonist of the neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in the pathophysiology of anxiety and mood disorders, making NK1 receptor antagonists a promising area of research for novel anxiolytic therapies. This technical guide provides a comprehensive overview of the preclinical studies investigating the anxiolytic effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: NK1 Receptor Antagonism
This compound exerts its anxiolytic effects by blocking the binding of Substance P to the NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq alpha subunit. The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, prevents this cascade, thereby mitigating the anxiety-related downstream effects of Substance P signaling in key brain regions associated with fear and anxiety, such as the amygdala.
Signaling Pathway of Substance P/NK1 Receptor
Figure 1: Simplified signaling pathway of the Substance P/NK1 receptor and the inhibitory action of this compound.
Preclinical Anxiolytic Efficacy: Data from Animal Models
The anxiolytic potential of this compound has been evaluated in several preclinical models of anxiety. These models are designed to elicit anxiety-like behaviors in animals, which can be attenuated by anxiolytic compounds.
Gerbil Social Interaction Test
The social interaction test is a widely used paradigm to assess anxiety in rodents. Anxious animals tend to spend less time in social interaction with a conspecific.
Table 1: Effect of this compound on Social Interaction in Gerbils
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Social Interaction (seconds, mean ± SEM) |
| Vehicle | - | 105 ± 8 |
| This compound | 3 | 142 ± 10 |
| Diazepam | 0.1 | 155 ± 12 |
| 8-OH-DPAT | 0.01 | 148 ± 9 |
| p < 0.05 compared to vehicle. Data from Cheeta et al., 2001.[1][2] |
-
Animals: Male Mongolian gerbils (Meriones unguiculatus).
-
Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: A brightly lit (300 lux) open-topped wooden box with a solid floor.
-
Procedure:
-
Gerbils were habituated to the testing room for at least 1 hour before the experiment.
-
Animals were administered either vehicle, this compound (3 mg/kg), diazepam (0.1 mg/kg), or 8-OH-DPAT (0.01 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to testing.[2]
-
Pairs of unfamiliar gerbils from different home cages that had received the same treatment were placed in the test arena.
-
The total time (in seconds) the pair spent in active social interaction (e.g., sniffing, following, grooming) was recorded for a 10-minute session.
-
-
Data Analysis: The mean time spent in social interaction was compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Figure 2: Experimental workflow for the gerbil social interaction test.
Conditioned Fear Response in Gerbils
Conditioned fear models assess anxiety by pairing a neutral stimulus (e.g., a context) with an aversive stimulus (e.g., a footshock). The animal subsequently displays fear responses (e.g., freezing) to the neutral stimulus alone.
While specific quantitative data from a peer-reviewed publication was not available at the time of this review, a study by Rupniak and colleagues (2003) indicated that this compound inhibits fear conditioning in gerbils.[3][4] The study suggested that the anxiolytic effect of this compound in this paradigm is mediated, at least in part, by its action in the amygdala, as bilateral lesions of the amygdala produced a similar reduction in conditioned fear.
Separation-Induced Vocalization in Guinea Pig Pups
Infant animals, when separated from their mothers, emit distress vocalizations, which are considered an index of anxiety.
Table 2: Effect of Intra-Amygdala this compound on Separation-Induced Vocalizations in Guinea Pig Pups
| Treatment Group (Intra-Basolateral Amygdala) | Dose (nmol/side) | Number of Distress Vocalizations (mean ± SEM) |
| Vehicle | - | 150 ± 20 |
| This compound | 15 | 65 ± 15 |
| p < 0.05 compared to vehicle. Data from Tattersall et al., 2001. |
-
Animals: Male and female Dunkin-Hartley guinea pig pups (7-9 days old).
-
Procedure:
-
Pups were briefly separated from their mothers and littermates.
-
Under brief isoflurane (B1672236) anesthesia, bilateral guide cannulae were implanted, aimed at the basolateral amygdala.
-
Following a recovery period, pups were gently separated from their mothers and placed in a sound-attenuating chamber.
-
This compound (15 nmol in 0.5 µl) or vehicle was infused bilaterally into the basolateral amygdala.
-
The number of ultrasonic distress vocalizations was recorded for a 5-minute period following infusion.
-
-
Data Analysis: The mean number of vocalizations was compared between the this compound and vehicle groups.
Discussion and Future Directions
The preclinical data strongly suggest that this compound possesses anxiolytic properties. Its efficacy has been demonstrated in models of social anxiety, conditioned fear, and separation distress. The mechanism of action, through the blockade of the Substance P/NK1 receptor pathway, offers a distinct pharmacological approach compared to traditional anxiolytics that primarily target GABAergic or serotonergic systems.
Further research is warranted to fully elucidate the anxiolytic profile of this compound. Specifically, studies in other widely validated anxiety models, such as the elevated plus-maze and the light-dark box test, would provide a more comprehensive understanding of its behavioral effects. Dose-response studies in a wider range of species would also be beneficial for determining the optimal therapeutic window. The evidence pointing to the amygdala as a key site of action for this compound's anxiolytic effects provides a strong rationale for further investigation into the specific neural circuits modulated by this compound.
References
- 1. Anxiolytic actions of the substance P (NK1) receptor antagonist this compound and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. journals.physiology.org [journals.physiology.org]
L-760735: A Technical Whitepaper on a Novel Antidepressant Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-760735 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in the pathophysiology of stress, anxiety, and depression, making it a compelling target for the development of novel antidepressant and anxiolytic therapies.[1] Preclinical research has demonstrated the antidepressant- and anxiolytic-like effects of this compound in various animal models, suggesting its potential as a therapeutic agent for mood disorders. This technical guide provides an in-depth overview of the core research surrounding this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Data Summary
Binding Affinity and Selectivity
This compound exhibits high affinity for the human NK1 receptor with an IC50 of 0.19 nM.[2][3] It demonstrates high selectivity for the NK1 receptor over other neurokinin receptors, being over 300-fold more selective for NK1 than for NK2 and NK3 receptors.
| Parameter | Value | Species | Receptor | Reference |
| IC50 | 0.19 nM | Human | NK1 | [2][3] |
| Selectivity | >300-fold | Human | NK1 vs. NK2/NK3 |
Preclinical Efficacy in Animal Models
This compound has shown efficacy in several animal models of anxiety and depression.
| Model | Species | Dose | Effect | Reference |
| Gerbil Social Interaction Test | Gerbil | 3 mg/kg | Significantly increased time spent in social interaction | [4] |
| Fear-Potentiated Startle | Gerbil | 0.3, 1.0, 5.0 mg/kg | Attenuated contextual fear-potentiated startle | [5] |
| Forced Swim Test | Rat | 2.5, 5, 10 mg/kg (of NK1 antagonist CP-96,345) | Dose-related decrease in immobility time | [6] |
Mechanism of Action: NK1 Receptor Antagonism
Substance P, the endogenous ligand for the NK1 receptor, is a neuropeptide involved in pain transmission, inflammation, and the regulation of stress and emotional behaviors.[1] The NK1 receptor is densely expressed in brain regions critical for mood and anxiety, including the amygdala, hippocampus, and prefrontal cortex.[1] By blocking the binding of Substance P to the NK1 receptor, this compound modulates downstream signaling cascades, thereby exerting its potential antidepressant and anxiolytic effects.
NK1 Receptor Signaling Pathways
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gs proteins.[7]
Gq-Mediated Pathway:
Activation of the Gq protein by Substance P binding to the NK1 receptor initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). PKC, in turn, can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, which ultimately leads to changes in gene expression and neuronal excitability.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trends in research on novel antidepressant treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic actions of the substance P (NK1) receptor antagonist this compound and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postural freezing relates to startle potentiation in a human fear-conditioning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of the Neurokinin-1 (NK1) Receptor in Anxiety and Depression: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tachykinin neuropeptide Substance P (SP) and its primary receptor, the neurokinin-1 (NK1) receptor, have been a focus of intense research in the pathophysiology and treatment of anxiety and depression.[1] The distribution of the SP/NK1 system in key brain regions associated with stress and emotion, such as the amygdala, hypothalamus, and prefrontal cortex, provides a strong neuroanatomical basis for its involvement in mood regulation.[2][3] Preclinical studies, including behavioral assays in rodents and genetic knockout models, have largely supported an anxiolytic and antidepressant-like effect of NK1 receptor antagonism.[4][5] However, the translation of these promising preclinical findings into clinical efficacy has been challenging, with several large-scale clinical trials of NK1 receptor antagonists yielding mixed or negative results.[2][3] This guide provides an in-depth technical overview of the core science underpinning the role of the NK1 receptor in anxiety and depression, detailing its signaling pathways, summarizing key preclinical and clinical data, outlining experimental protocols, and exploring its interaction with other critical neurotransmitter systems.
Molecular and Cellular Basis: NK1 Receptor Signaling
The NK1 receptor is a G-protein coupled receptor (GPCR) that preferentially binds Substance P.[6][7] Upon SP binding, the receptor undergoes a conformational change, primarily activating the Gαq/11 subunit. This initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, which ultimately modulates gene expression and neuronal excitability.[7] Following activation, the SP/NK1R complex is rapidly internalized, a process crucial for signal termination and receptor resensitization.[8]
Preclinical Evidence
A substantial body of preclinical research suggests that blocking the NK1 receptor produces antidepressant and anxiolytic effects. This evidence comes from both pharmacological studies with selective NK1 receptor antagonists and genetic studies using NK1R knockout mice.[2][4]
Summary of Preclinical Findings
NK1 receptor antagonists have demonstrated efficacy in a variety of rodent models used to screen for antidepressant and anxiolytic compounds.[5] These include tests based on behavioral despair, anxiety, and responses to social stress.[5][9] Similarly, mice lacking the NK1 receptor (NK1R-/-) exhibit a phenotype consistent with reduced anxiety and depression-like behaviors.[9][10]
| Animal Model | Species | Compound/Method | Key Finding | Reference |
| Forced Swim Test | Mouse, Rat | GR205171, L-760735, NK1R-/- | Reduced immobility time, similar to effects of fluoxetine. | [9] |
| Tail Suspension Test | Mouse | NK1R-/- | Increased duration of struggle behavior (antidepressant-like). | [9] |
| Elevated Plus Maze | Mouse, Rat | NK1R-/- | Increased time spent in open arms (anxiolytic effect). | [10][11] |
| Chronic Mild Stress | Rat | NK1R Antagonists | Reversal of anhedonia-like behavior (increased sucrose (B13894) consumption). | [5] |
| Social Stress | Tree Shrew | NK1R Antagonists | Reversal of stress-induced behavioral deficits. | [5] |
| Resident-Intruder Test | Mouse | GR205171, this compound, NK1R-/- | Reduced aggression and anxiety-like behaviors. | [9] |
Detailed Experimental Protocols
The FST is a widely used model to assess behavioral despair, a core symptom of depression. Antidepressant treatments typically reduce the duration of immobility in this test.[12]
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height x 15 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test Session (Day 1): Mice are placed individually into the cylinder for a 15-minute period. This session habituates the animals to the procedure and induces a stable baseline of immobility.
-
Drug Administration: The NK1 receptor antagonist, vehicle, or positive control (e.g., an SSRI) is administered according to its known pharmacokinetic profile (e.g., 60 minutes before the test for intraperitoneal injection).
-
Test Session (Day 2): Mice are placed back into the cylinder for a 6-minute session. The session is video-recorded.
-
-
Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) during the last 4 minutes of the 6-minute test session. A reduction in immobility time is interpreted as an antidepressant-like effect.[12]
The EPM test is a standard assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[13]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two closed arms (enclosed by high walls), connected by a central platform.
-
Procedure:
-
Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: The test compound, vehicle, or positive control (e.g., a benzodiazepine) is administered prior to testing.
-
Testing: Each animal is placed on the central platform of the maze, facing an open arm. It is then allowed to explore the maze freely for a 5-minute period. The session is recorded by an overhead camera.
-
-
Data Analysis: Key parameters are measured using automated tracking software or by a blinded observer:
-
Primary Anxiety Measures: Percentage of time spent in the open arms and the number of entries into the open arms. An increase in these measures indicates an anxiolytic effect.[13]
-
Locomotor Activity Measure: Total number of entries into any arm, to control for general changes in motor activity.
-
Clinical Evidence
Despite strong preclinical support, the clinical development of NK1 receptor antagonists for depression and anxiety has been met with significant challenges.[3][5] Initial proof-of-concept studies were promising, but subsequent larger trials often failed to show a significant advantage over placebo.[6][14]
Summary of Key Clinical Trials
The most extensively studied NK1 receptor antagonist is aprepitant (B1667566) (MK-0869). Early Phase II trials showed that aprepitant had antidepressant and anxiolytic effects comparable to the SSRI paroxetine (B1678475) and superior to placebo.[6][14] However, subsequent Phase III trials with aprepitant and other antagonists failed to replicate these findings, leading to the discontinuation of many development programs.[3][15]
| Compound | Trial Phase | Dose | Comparator(s) | Primary Endpoint | Result | Reference |
| Aprepitant (MK-869) | II | 300 mg/day | Paroxetine (20 mg/day), Placebo | Change in HAM-D-17 score | Aprepitant and paroxetine were significantly superior to placebo. | [5][14] |
| Aprepitant (MK-869) | II | 300 mg/day | Placebo | Change in HAM-A score | Aprepitant showed significantly greater improvement in anxiety symptoms vs. placebo. | [14] |
| Aprepitant (MK-869) | III | 80 & 160 mg/day (nanoparticle formulation) | Placebo | Change in HAM-D-17 score | No significant difference from placebo. | [15] |
| L-759274 | II (Proof-of-Concept) | 40 mg/day | Placebo, Escitalopram | Change in HAM-A score (in GAD) | No evidence of efficacy for Generalized Anxiety Disorder (GAD). | [16] |
| GR205171 | II | N/A | Placebo | Symptoms of Social Anxiety | Reduced symptoms and suppressed stress test responses. | [16] |
Note: HAM-D-17 = 17-item Hamilton Depression Rating Scale; HAM-A = Hamilton Anxiety Rating Scale.
Potential reasons for the clinical trial failures include issues with dose selection, insufficient NK1 receptor occupancy at the doses tested, and a high placebo response rate in the trial populations.[6][15] It has been suggested that the doses used in the pivotal Phase III trials for aprepitant, selected based on PET occupancy data, may have been sub-therapeutic compared to the higher doses that showed efficacy in Phase II.[15][17]
Neuroimaging and Receptor Occupancy
Positron Emission Tomography (PET) has been a critical tool for studying the NK1 receptor in the living human brain. It allows for the quantification of receptor density and the measurement of receptor occupancy by antagonist drugs, which is crucial for establishing dose-response relationships.[18][19]
PET Imaging Protocol
-
Tracer: A radiolabeled ligand with high affinity and selectivity for the NK1 receptor is used. [18F]SPA-RQ is a well-characterized tracer for this purpose.[18][19]
-
Procedure:
-
A baseline PET scan is performed to measure the individual's baseline NK1 receptor availability (expressed as binding potential, BP_ND).
-
The subject is administered the NK1 receptor antagonist drug (e.g., aprepitant).
-
After drug administration, a second PET scan is conducted.
-
Blood samples are taken to measure plasma concentrations of the drug.
-
-
Data Analysis: The reduction in tracer binding from the baseline to the post-drug scan is used to calculate the percentage of NK1 receptors occupied by the antagonist at a given dose and plasma concentration. The cerebellum, which has a negligible density of NK1 receptors, is often used as a reference region to account for non-specific binding.[19]
PET studies with aprepitant predicted that high levels of central NK1 receptor occupancy (>90%) were required to achieve therapeutic effects for both depression and chemotherapy-induced nausea and vomiting.[18][19][20]
Interaction with Other Neurotransmitter Systems
The SP/NK1R system does not operate in isolation; it is intricately linked with other neurotransmitter systems implicated in mood and anxiety, most notably the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin (B10506) (5-HT) system.[10][21]
-
HPA Axis: Substance P appears to have a modulatory role in the HPA axis. Preclinical studies suggest that SP, acting via central NK1 receptors, is involved in terminating the HPA axis response to stress.[22][23] Antagonizing NK1 receptors can lead to a prolonged elevation of stress hormones like ACTH and corticosterone (B1669441) following a stressor.[22][23] This suggests that NK1 receptor blockade might alter the feedback regulation of the stress response.
-
Serotonin (5-HT) System: There is strong evidence for a functional interaction between the SP/NK1R and serotonin systems. Genetic or pharmacological disruption of the NK1 receptor in mice leads to an increase in the firing rate of serotonin neurons in the dorsal raphe nucleus.[10] Furthermore, NK1 receptor blockade results in a desensitization of inhibitory 5-HT1A autoreceptors, an effect that mirrors one of the key neuroadaptive changes seen after chronic treatment with SSRI antidepressants.[10][24] This suggests that the therapeutic effects of NK1 receptor antagonists may be mediated, at least in part, through an enhancement of serotonergic neurotransmission.[10]
Conclusion and Future Directions
The Substance P/NK1 receptor system remains a compelling, albeit challenging, target for the development of novel antidepressants and anxiolytics. While the initial "proof of concept" was established in early clinical trials, the subsequent failures highlight the complexities of translating preclinical findings to human mood disorders.[3][6] The strong mechanistic links between the NK1 receptor, stress responses, and the serotonin system suggest that its role is significant, but perhaps more nuanced than that of a primary antidepressant monotherapy.
Future research should focus on:
-
Patient Stratification: Identifying specific subtypes of depression or anxiety, potentially characterized by biomarkers related to stress or inflammation, that may be more responsive to NK1 receptor antagonism.[6]
-
Augmentation Strategies: Investigating the potential of NK1 receptor antagonists as an adjunctive therapy to augment the effects of existing antidepressants like SSRIs, given their apparent synergistic effects on the serotonin system.[5]
-
Dose Optimization: Re-evaluating dosing strategies in light of the disconnect between PET occupancy data and clinical efficacy in past trials, ensuring that robust target engagement is achieved and maintained.[15]
-
Exploring Other Neurokinin Receptors: Investigating the potential of antagonists that target other neurokinin receptors (e.g., NK2, NK3) or dual/pan-antagonists, which may offer a broader and more effective modulation of tachykinin signaling in the CNS.[21]
Understanding the precise role of the NK1 receptor in the complex neural circuitry of emotion and stress will be paramount to unlocking its therapeutic potential for patients suffering from anxiety and depression.
References
- 1. Neurokinin(1) receptor antagonists as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do substance P and the NK1 receptor have a role in depression and anxiety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 6. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Comparison of the phenotype of NK1R-/- mice with pharmacological blockade of the substance P (NK1 ) receptor in assays for antidepressant and anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. psychiatrist.com [psychiatrist.com]
- 15. NK1 receptor antagonists for depression: Why a validated concept was abandoned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psychiatrist.com [psychiatrist.com]
- 20. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography. | Semantic Scholar [semanticscholar.org]
- 21. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Substance P is involved in terminating the hypothalamo- pituitary-adrenal axis response to acute stress through centrally located neurokinin-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. The role of substance P in depression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-760735 In Vivo Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-760735 is a potent and selective, orally active antagonist of the neurokinin 1 (NK1) receptor, with a high affinity for the human NK1 receptor (IC50 = 0.19 nM).[1] It has demonstrated potential as an anxiolytic and antidepressant agent in preclinical studies.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, based on available scientific literature. The information herein is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound in a rodent model. To date, specific dosage information in rats and mice is limited in publicly available literature. The data presented below is from a study conducted in gerbils.
| Rodent Model | Dose (mg/kg) | Route of Administration | Vehicle | Key Findings | Reference |
| Gerbil | 3 | Not specified in abstract | Not specified in abstract | Significantly increased time spent in social interaction, indicating an anxiolytic effect. | Cheeta et al., 2001 |
Note: The lack of specific dose information for rats and mice necessitates careful dose-range finding studies when using these models. General starting doses for novel NK1 receptor antagonists in rodents can range from 1 to 10 mg/kg, but this should be empirically determined.
Experimental Protocols
Protocol 1: Anxiolytic Activity Assessment in the Gerbil Social Interaction Test
This protocol is based on the study by Cheeta et al. (2001), which demonstrated the anxiolytic effects of this compound.
Objective: To assess the anxiolytic-like effects of this compound in gerbils using the social interaction test.
Materials:
-
This compound hydrochloride (M.Wt: 611.98)
-
Vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent like DMSO and Tween 80)
-
Male Mongolian gerbils
-
Social interaction test arena
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: House gerbils in pairs under standard laboratory conditions for at least one week before the experiment to allow for acclimation.
-
Drug Preparation:
-
This compound is soluble in water (up to 18.36 mg/mL) and DMSO (up to 30.6 mg/mL).
-
For a 3 mg/kg dose in a 50g gerbil, you would need 0.15 mg of this compound.
-
Prepare a stock solution of this compound in a suitable vehicle. A common practice for compounds with limited water solubility is to first dissolve them in a small amount of DMSO and then dilute with saline or water, often with a surfactant like Tween 80 to aid in suspension. A final DMSO concentration of <5% is generally recommended for in vivo studies.
-
-
Administration:
-
The route of administration was not specified in the abstract of the reference study. Based on the "orally active" description of this compound, oral gavage is a likely route.[1] Intraperitoneal (i.p.) injection is another common route for systemic administration in rodents.
-
Administer this compound or vehicle to the gerbils. The timing of administration relative to the behavioral test is critical and should be determined based on the pharmacokinetic profile of the compound, if known. A typical pre-treatment time for oral administration is 30-60 minutes before testing.
-
-
Social Interaction Test:
-
The social interaction test typically involves placing two unfamiliar, weight-matched male gerbils in a neutral, well-lit arena for a defined period (e.g., 10 minutes).
-
Record the sessions for later analysis.
-
-
Data Analysis:
-
Score the duration of active social interaction behaviors (e.g., sniffing, grooming, following).
-
Compare the time spent in social interaction between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA). An increase in social interaction time is indicative of an anxiolytic effect.
-
Signaling Pathways and Workflows
Substance P / NK1 Receptor Signaling Pathway
This compound acts as an antagonist at the NK1 receptor, blocking the effects of its endogenous ligand, Substance P. This pathway is implicated in various physiological processes, including pain, inflammation, and mood regulation.
Caption: this compound blocks the Substance P / NK1 receptor signaling pathway.
General Experimental Workflow for In Vivo Rodent Studies
The following diagram outlines a general workflow for conducting in vivo studies with this compound in rodent models.
Caption: A generalized workflow for in vivo rodent studies with this compound.
Important Considerations
-
Species Differences: Significant species-specific differences in the affinity of NK1 receptor antagonists have been reported. Therefore, the effective dose of this compound may vary between rats, mice, and gerbils.
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any potential confounding effects of the vehicle itself. Preliminary vehicle safety studies are recommended.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Disclaimer
The information provided in these application notes is for research purposes only and is based on the limited data available in the scientific literature. Researchers should conduct their own validation and optimization studies to determine the most appropriate dose and protocol for their specific experimental conditions.
References
Application Notes and Protocols for Oral Administration of L-760735
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information regarding the oral administration of L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist. This document is intended to guide researchers in designing and executing preclinical studies involving the oral delivery of this compound.
Introduction
This compound is a high-affinity, selective, and orally active antagonist of the human NK1 receptor, with an IC50 of 0.19 nM.[1] It has demonstrated potential as an anxiolytic and antidepressant agent in preclinical models.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain, inflammation, and the regulation of mood and anxiety. By blocking the action of Substance P at the NK1 receptor, this compound and other antagonists of this class are being investigated for a range of therapeutic applications.
Data Presentation
Table 1: In Vivo Efficacy of Orally Administered this compound in Gerbils
| Species | Dose (oral) | Vehicle | Administration Volume | Observed Effect | Reference |
| Gerbil | 3 mg/kg | Distilled Water | 2 ml/kg | Significant increase in social interaction time, indicative of anxiolytic activity. | Cheeta et al., 2001 |
Experimental Protocols
This section provides a detailed methodology for the oral administration of this compound based on published preclinical research. It also includes a general protocol for evaluating the anxiolytic effects of the compound.
Preparation of this compound for Oral Administration
Materials:
-
This compound hydrochloride (powder form)
-
Vehicle: Distilled water
-
Vortex mixer
-
Analytical balance
-
Appropriate glassware (e.g., beaker, graduated cylinder)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 3 mg/kg) and the body weight of the experimental animals, calculate the total mass of this compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Prepare the vehicle: Measure the required volume of distilled water. The final concentration should be calculated to ensure the desired dose is administered in the appropriate volume (e.g., 2 ml/kg).
-
Dissolve the compound: Add the weighed this compound to the distilled water.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
Oral Administration via Gavage
Materials:
-
Prepared this compound solution
-
Experimental animals (e.g., gerbils, rats, or mice)
-
Appropriately sized oral gavage needles (flexible or rigid, with a ball tip to prevent tissue damage)
-
Syringes (sized appropriately for the administration volume)
Procedure:
-
Animal Handling: Gently but firmly restrain the animal to immobilize its head and torso. Proper handling techniques are crucial to minimize stress and prevent injury to the animal.
-
Measure the gavage needle: Before insertion, measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Fill the syringe: Draw the calculated volume of the this compound solution into the syringe.
-
Insert the gavage needle: Gently insert the ball-tipped gavage needle into the animal's mouth, passing it over the tongue and down the esophagus to the predetermined depth. Ensure the needle does not enter the trachea.
-
Administer the solution: Slowly and steadily depress the syringe plunger to deliver the solution into the stomach.
-
Withdraw the needle: Gently and smoothly withdraw the gavage needle.
-
Monitor the animal: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Experimental Workflow for Anxiolytic Activity Assessment (Social Interaction Test)
The social interaction test is a commonly used behavioral paradigm to assess anxiety in rodents.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, p.o.) or the vehicle to the animals. The timing of administration before the test should be consistent (e.g., 30-60 minutes).
-
Social Interaction Test:
-
Place a pair of unfamiliar, weight-matched animals from the same treatment group into a novel, dimly lit open-field arena.
-
Record the total time the animals spend in active social interaction (e.g., sniffing, grooming, following, climbing over/under each other) over a fixed period (e.g., 10 minutes).
-
An increase in social interaction time in the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed effects.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the Neurokinin-1 (NK1) receptor signaling pathway and a typical experimental workflow for the oral administration of this compound.
Caption: Neurokinin-1 (NK1) Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for oral administration and evaluation of this compound.
References
Application Notes and Protocols for L-760735
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-760735 is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor, with a high affinity for the human NK1 receptor (IC50 = 0.19 nM).[1][2][3] It is a water-soluble compound that has demonstrated anxiolytic and antidepressant-like effects in preclinical studies.[1][2] this compound's mechanism of action is through the blockade of the NK1 receptor, preventing the binding of its natural ligand, Substance P.[4][5] This document provides detailed information on the solubility of this compound in aqueous solutions and a protocol for its characterization, along with a visual representation of its role in the NK1 signaling pathway.
Data Presentation: Solubility of this compound
The solubility of this compound was assessed in water and saline. The quantitative data is summarized in the table below for easy comparison.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 18.36 | 30 | Data from supplier.[2] |
| Saline (0.9% NaCl) | Estimated to be lower than in water | Estimated to be lower than in water | As this compound is a hydrochloride salt, its solubility is expected to be reduced in the presence of a common ion (Cl⁻) due to the common ion effect.[6] A precise value is not readily available in the literature. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
This protocol describes a standardized method for determining the thermodynamic equilibrium solubility of this compound in water and saline.
Materials:
-
This compound hydrochloride powder
-
Deionized water
-
0.9% (w/v) Sodium Chloride (Saline) solution
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations for the calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound powder to separate vials containing a known volume of deionized water and 0.9% saline solution, respectively.
-
Ensure that there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After the incubation period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant from each vial using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Analyze the filtered supernatant by a validated HPLC method to determine the concentration of dissolved this compound.
-
Construct a calibration curve using the standard solutions.
-
Determine the concentration of this compound in the water and saline samples by comparing their peak areas to the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in each solvent at the specified temperature.
-
Report the solubility in both mg/mL and mM.
-
Mandatory Visualization
Signaling Pathway of the NK1 Receptor and its Antagonism by this compound
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK1 receptor and the inhibitory action of this compound.
Diagram Caption: The binding of Substance P to the NK1 receptor activates Gq/11, leading to downstream signaling. This compound competitively blocks this interaction.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.
Diagram Caption: A schematic of the shake-flask method for determining the equilibrium solubility of a compound.
References
- 1. L 760735 | CAS:188923-01-5 | High affinity NK1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. tocris.com [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-760735 in Gerbil Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-760735 is a potent and selective, orally active antagonist of the Neurokinin 1 (NK1) receptor, with a high affinity for the human form of the receptor (IC50 = 0.19 nM).[1][2][3][4] The NK1 receptor is the primary receptor for Substance P, a neuropeptide implicated in the pathophysiology of anxiety and depression. Antagonism of the NK1 receptor has been a key area of interest for the development of novel anxiolytic and antidepressant therapies.[1][5] Gerbils are a preferred species for preclinical studies involving NK1 receptor antagonists due to the close homology of their NK1 receptor with that of humans, leading to higher binding affinity compared to rats and mice.[6]
These application notes provide detailed protocols for utilizing this compound in two key behavioral paradigms in gerbils: the Social Interaction Test for anxiolytic effects and the Forced Swim Test for antidepressant-like effects.
Quantitative Data Summary
The following table summarizes the key quantitative data from a study investigating the anxiolytic effects of this compound in the gerbil social interaction test.
| Compound | Dose (mg/kg) | Administration Route | Key Behavioral Finding | Statistical Significance | Reference |
| This compound | 3 | Not specified, likely intraperitoneal (i.p.) or oral (p.o.) | Significantly increased time spent in social interaction | p < 0.05 | [5][7] |
| L-781773 (low affinity analogue) | 3 | Not specified | No effect on social interaction time | Not significant | [5] |
| Diazepam (positive control) | 0.1 | Not specified | Increased social interaction | Significant | [5] |
| Fluoxetine (SSRI) | 10 | Not specified | Decreased time in social interaction (acute dose) | Significant | [5] |
Signaling Pathway
The mechanism of action of this compound involves the blockade of the NK1 receptor, a G-protein coupled receptor (GPCR). When the endogenous ligand, Substance P, binds to the NK1 receptor, it typically initiates a signaling cascade that contributes to neuronal excitation and has been implicated in anxiety and stress responses. By competitively inhibiting the binding of Substance P, this compound attenuates this downstream signaling.
Experimental Protocols
Drug Preparation
This protocol provides a general guideline for the preparation of this compound for administration in gerbils. The exact vehicle and concentration may need to be optimized based on the specific experimental design and administration route.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation: this compound is soluble in DMSO (up to 50 mM) and water (up to 30 mM). For ease of dissolution, it is recommended to first prepare a concentrated stock solution in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the DMSO stock solution with sterile saline or water to the final desired concentration for injection.
-
The final concentration of DMSO in the working solution should be minimized (ideally ≤10%) to avoid potential vehicle effects.
-
For a 3 mg/kg dose in a gerbil weighing approximately 70g, with an injection volume of 5 mL/kg, the final concentration would be 0.6 mg/mL.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in saline or water as the drug solution.
-
Storage: Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1][4] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions daily.
Gerbil Social Interaction Test
This test is used to assess the anxiolytic potential of this compound. Anxiolytic compounds typically increase the amount of time spent in active social interaction.
Materials:
-
Male Mongolian gerbils (adult, age-matched)
-
Open-field arena (e.g., 50 cm x 50 cm x 30 cm), dimly lit
-
Video recording equipment
-
This compound working solution and vehicle control
Procedure:
-
Acclimation: House gerbils in pairs or groups under a 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week of acclimation to the housing conditions before testing.
-
Habituation: On the day of the test, allow the gerbils to habituate to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound (3 mg/kg) or vehicle to the gerbils. The route of administration (e.g., intraperitoneal, oral) and the pretreatment time should be consistent across all animals and determined based on the pharmacokinetic profile of the compound. A typical pretreatment time for i.p. injection is 30-60 minutes.
-
Test Procedure:
-
Place a pair of unfamiliar, weight-matched gerbils, both having received the same treatment, into the center of the open-field arena.
-
Record the behavior of the pair for a 10-minute session.
-
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the recordings for the total time spent in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under the partner. Aggressive behaviors (e.g., biting, wrestling) should be scored separately or excluded from the social interaction time.
-
Data Analysis: Compare the total time of social interaction between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Gerbil Forced Swim Test
This test is a widely used model to screen for antidepressant-like activity. Antidepressant compounds typically reduce the duration of immobility in this paradigm.[6]
Materials:
-
Male Mongolian gerbils (adult, age-matched)
-
Glass or clear plastic cylinder (e.g., 40 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
This compound working solution and vehicle control
-
Towels for drying the animals
Procedure:
-
Acclimation and Habituation: Follow the same procedures as for the Social Interaction Test.
-
Drug Administration: Administer this compound or vehicle to the gerbils. Multiple dosing regimens (e.g., acute, sub-chronic) can be investigated.
-
Pre-swim Session (Day 1):
-
Fill the cylinder with water to a depth of 15-20 cm, such that the gerbil cannot touch the bottom with its tail or paws, nor escape.
-
Place each gerbil individually into the cylinder for a 15-minute session.
-
After 15 minutes, remove the gerbil, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility on the test day.
-
-
Test Session (Day 2):
-
Approximately 24 hours after the pre-swim session, administer the drug or vehicle.
-
Following the appropriate pretreatment time, place the gerbil back into the swim cylinder for a 5-minute test session.
-
Record the entire session with a video camera.
-
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the video for the duration of immobility. Immobility is defined as the state in which the gerbil makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated group(s) and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Concluding Remarks
This compound presents a valuable pharmacological tool for investigating the role of the NK1 receptor in anxiety and depression-related behaviors in gerbils. The protocols outlined above provide a framework for conducting these studies. Researchers should ensure that all experimental procedures are in accordance with institutional animal care and use guidelines. Careful attention to experimental detail, including appropriate controls and blinded data analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. Behavioral and pharmacological validation of the gerbil forced-swim test: effects of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic actions of the substance P (NK1) receptor antagonist this compound and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-760735 in Fear Conditioning Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for investigating the effects of L-760735, a selective cannabinoid type 1 (CB1) receptor antagonist, in a fear conditioning paradigm. The provided information is intended to guide researchers in designing and executing rigorous experiments to elucidate the role of the endocannabinoid system in fear memory consolidation, retrieval, and extinction.
Introduction
Fear conditioning is a widely utilized behavioral paradigm to study the neural mechanisms of learning and memory associated with aversive events.[1][2] This process involves the association of a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild footshock.[1][3] Consequently, the CS alone can elicit a fear response, often measured as freezing behavior.[1][2] The endocannabinoid system, particularly the CB1 receptor, has been implicated in the modulation of fear memory.[4][5][6] Pharmacological blockade of CB1 receptors using antagonists like this compound can be a valuable tool to probe the involvement of this system in the various phases of fear memory.
Data Presentation
The following tables summarize typical quantitative parameters for a fear conditioning experiment. These values are derived from established protocols and can be adapted based on specific experimental goals and animal models.[1][7][8][9]
Table 1: Fear Conditioning Parameters
| Parameter | Value | Notes |
| Animal Model | C57BL/6 Mice or Wistar Rats | Age: 8-12 weeks. Acclimatize for at least 1 week before the experiment. |
| Conditioned Stimulus (CS) | Auditory Tone | Frequency: 2.8 - 10 kHz; Intensity: 70-85 dB; Duration: 20-30 seconds.[1][7][8][9] |
| Unconditioned Stimulus (US) | Footshock | Intensity: 0.3 - 0.8 mA; Duration: 1-2 seconds.[1][7][9] |
| CS-US Pairing | Delay Conditioning | The US is presented during the final moments of the CS.[10] |
| Number of Pairings | 1 - 5 | The number of pairings can be adjusted to modulate the strength of the fear memory.[7][8] |
| Inter-Trial Interval (ITI) | 120 - 300 seconds | The time between CS-US pairings.[7][8] |
| Context | Standard Conditioning Chamber | Grid floor for shock delivery. Distinct visual and olfactory cues. |
Table 2: this compound Administration (Suggested Parameters)
| Parameter | Value | Notes |
| Compound | This compound | A selective CB1 receptor antagonist. |
| Vehicle | e.g., 1:1:18 solution of ethanol (B145695), Kolliphor HS 15, and saline | The vehicle should be tested as a control. |
| Dosage | 1 - 10 mg/kg (systemic) | Dose-response studies are recommended. Dosages for similar antagonists like AM251 often fall in this range.[11][12] |
| Route of Administration | Intraperitoneal (i.p.) injection | Other routes (e.g., oral, intracerebral) can be used depending on the experimental question. |
| Timing of Administration | 30-60 minutes before training, testing, or extinction session | The timing determines which phase of memory is being targeted (acquisition, retrieval, or extinction). |
Experimental Protocols
This section outlines a detailed protocol for a cued fear conditioning experiment to assess the effect of this compound on the acquisition of fear memory.
Materials
-
Fear conditioning apparatus (sound-attenuating chamber, grid floor, speaker, shock generator)
-
This compound
-
Vehicle solution
-
Syringes and needles for injection
-
Animal subjects (mice or rats)
-
70% ethanol for cleaning
Procedure
Day 1: Habituation & Drug Administration
-
Habituation: Gently handle the animals for a few minutes each day for 3-5 days leading up to the experiment to reduce stress.
-
Drug Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration. Also, prepare a vehicle-only solution for the control group.
-
Drug Administration: 30-60 minutes prior to the training session, administer this compound or vehicle via intraperitoneal injection.
Day 2: Fear Conditioning Training
-
Place the animal in the conditioning chamber.
-
Allow a 2-3 minute acclimation period.
-
Present the first CS (tone).
-
During the last 1-2 seconds of the CS, deliver the US (footshock).
-
Repeat the CS-US pairing for the desired number of trials, separated by the ITI.
-
After the final pairing, leave the animal in the chamber for an additional 60-120 seconds.
-
Return the animal to its home cage.
-
Clean the chamber thoroughly with 70% ethanol between each animal.
Day 3: Contextual Fear Testing
-
Place the animal back into the same conditioning chamber.
-
Record freezing behavior for 5-8 minutes in the absence of any CS or US. This tests the fear associated with the context.
-
Return the animal to its home cage.
-
Clean the chamber.
Day 4: Cued Fear Testing (in a novel context)
-
Modify the context of the conditioning chamber to be distinct from the training context (e.g., change the flooring, wall color, and odor).
-
Place the animal in the novel context.
-
Allow a 2-3 minute acclimation period.
-
Present the CS (tone) for the same duration as in training, but without the US.
-
Record freezing behavior during the CS presentation.
-
Repeat the CS presentation for several trials with an appropriate ITI.
-
Return the animal to its home cage.
Data Analysis
Freezing behavior is typically quantified as the total time the animal remains immobile, except for respiratory movements. This can be scored manually or using automated software. Statistical analysis (e.g., t-test, ANOVA) should be used to compare the freezing levels between the this compound-treated group and the vehicle control group for both contextual and cued fear memory.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a fear conditioning study with this compound.
Signaling Pathway
Caption: this compound blocks retrograde endocannabinoid signaling at the CB1 receptor.
References
- 1. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 2. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MOLECULAR MECHANISMS OF FEAR LEARNING AND MEMORY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 receptors in the medial prefrontal cortex modulate the expression of contextual fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 Receptor Mediates Fear Extinction via Habituation-Like Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The endocannabinoid system in anxiety, fear memory and habituation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace Fear Conditioning in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nck1 activity in lateral amygdala regulates long-term fear memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing and Validating Trace Fear Conditioning Protocols in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. markus.lab.uconn.edu [markus.lab.uconn.edu]
- 12. Long-term CB1 receptor blockade enhances vulnerability to anxiogenic-like effects of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-760735 in Social Interaction Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist, in the social interaction test. This document includes detailed experimental protocols, quantitative data presentation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a high-affinity, selective, and orally active antagonist of the neurokinin-1 (NK1) receptor, with an IC50 of 0.19 nM for human NK1 receptors.[1] By blocking the action of Substance P, the natural ligand for the NK1 receptor, this compound exhibits anxiolytic and antidepressant-like effects.[1] The social interaction test is a widely used behavioral paradigm to assess anxiety and sociability in rodents. A drug that increases the time spent in social interaction is considered to have anxiolytic properties.
Mechanism of Action: NK1 Receptor Antagonism
This compound exerts its effects by blocking the signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This inhibition is thought to underlie its anxiolytic effects observed in behavioral tests.
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway and this compound Inhibition.
Application in the Social Interaction Test
The social interaction test in gerbils has been utilized to demonstrate the anxiolytic effects of this compound. The key finding is that acute administration of this compound significantly increases the time spent in active social interaction, a behavioral response indicative of reduced anxiety.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the effects of this compound in the gerbil social interaction test.
| Treatment Group | Dose (mg/kg) | N | Mean Time in Social Interaction (s) | S.E.M. |
| Vehicle | - | 10 | 105.4 | 8.2 |
| This compound | 3 | 10 | 145.2* | 12.3 |
*p < 0.05 compared to vehicle-treated group.
Experimental Protocols
This section provides a detailed protocol for the social interaction test in gerbils, based on the methodology used in the cited literature.
Experimental Workflow: Social Interaction Test
Caption: Experimental Workflow for the Social Interaction Test.
Detailed Protocol
1. Animals and Housing:
-
Male Mongolian gerbils (e.g., 60-80g) are typically used.
-
Animals should be group-housed (e.g., 4-5 per cage) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water should be available ad libitum.
-
Allow at least one week of acclimatization to the housing conditions before any experimental procedures.
2. Apparatus:
-
A neutral, open-field arena (e.g., 60 cm x 60 cm x 30 cm) made of a non-porous material for easy cleaning.
-
The arena should be situated in a quiet, dimly lit room.
-
A video camera mounted above the arena to record the sessions for later analysis.
3. Drug Preparation and Administration:
-
This compound can be dissolved in a suitable vehicle, such as sterile water or saline.
-
Administer the drug or vehicle via intraperitoneal (i.p.) injection at a volume of, for example, 2 ml/kg.
-
A pre-treatment time of 30-60 minutes before testing is common to allow for drug absorption and distribution.
4. Experimental Procedure:
-
Habituation: On the day before testing, each gerbil should be individually habituated to the test arena for 10 minutes.
-
Pairing: On the test day, pair two unfamiliar gerbils of the same sex and from different home cages.
-
Testing:
-
Administer this compound or vehicle to both animals in a pair according to the experimental design.
-
After the pre-treatment period, place the pair of gerbils in the center of the arena.
-
Record their behavior for a set duration, typically 10 minutes.
-
-
Scoring:
-
A trained observer, blind to the treatment conditions, should score the total time spent in active social interaction.
-
Social interaction behaviors include sniffing, grooming, following, and crawling over or under the partner.
-
Aggressive behaviors (e.g., biting, wrestling) should be scored separately.
-
-
Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each trial to eliminate olfactory cues.
5. Data Analysis:
-
The primary endpoint is the total time (in seconds) spent in social interaction.
-
Data are typically analyzed using an independent samples t-test to compare the this compound treated group with the vehicle-treated control group.
-
A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
The NK1 receptor antagonist this compound has demonstrated clear anxiolytic-like effects in the gerbil social interaction test. The provided protocols and data serve as a valuable resource for researchers investigating the role of the NK1 receptor in social behavior and for the preclinical assessment of novel anxiolytic compounds. Careful adherence to the detailed methodology is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for L-760735 in Neonatal Vocalization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neonatal ultrasonic vocalizations (USVs) are a crucial early communication behavior in rodents, emitted when pups are separated from their dam and littermates. These vocalizations serve as a distress signal, prompting maternal care and retrieval. The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, has been implicated in the modulation of stress and anxiety-related behaviors, including neonatal vocalizations. L-760735 is a potent and selective non-peptide antagonist of the NK1 receptor. This document provides a detailed protocol for utilizing this compound in a neonatal vocalization assay to investigate its effects on this early life stress response.
Signaling Pathway of the NK1 Receptor
The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation. This compound acts as a competitive antagonist, blocking the binding of Substance P to the NK1 receptor and thereby inhibiting this signaling pathway.
Caption: NK1 Receptor Signaling Pathway
Experimental Protocol: Neonatal Ultrasonic Vocalization Assay
This protocol details the procedure for assessing the effect of this compound on isolation-induced ultrasonic vocalizations in neonatal mouse pups.
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline, 10% Tween 80 in sterile water)
-
Timed-pregnant mice (e.g., C57BL/6J)
-
Standard laboratory animal housing and husbandry supplies
-
Sound-attenuating chamber
-
Ultrasonic microphone (sensitive to frequencies >20 kHz)
-
Preamplifier and digitizer for acoustic data
-
Acoustic analysis software (e.g., Avisoft-SASLab Pro)
-
Clean, individual testing containers (e.g., glass beakers or plastic cups)
-
Heating pad or other means to maintain pup temperature
-
Scale for weighing pups
-
Micropipettes and sterile syringes
Experimental Workflow
Caption: Neonatal Vocalization Assay Workflow
Procedure
-
Animal Husbandry and Pup Rearing:
-
House timed-pregnant dams individually in a quiet, temperature- and humidity-controlled environment with a 12:12 hour light:dark cycle.
-
Allow dams to deliver naturally. Record the date of birth as postnatal day 0 (PND 0).
-
Cull litters to a standard size (e.g., 8-10 pups) on PND 1 to ensure uniform growth and maternal care.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of the specific salt form of this compound used. A common vehicle for similar compounds is 10% Tween 80 in sterile saline.
-
Prepare fresh working solutions on the day of the experiment by diluting the stock solution with the vehicle to the desired final concentrations.
-
-
Experimental Groups and Dosing:
-
Assign pups from different litters to treatment groups to minimize litter effects.
-
A typical experiment would include a vehicle control group and at least three doses of this compound.
-
Based on studies with other systemically administered NK1 antagonists in neonatal rodents, a suggested dose range for this compound is 3, 10, and 30 mg/kg.[1]
-
Administer the drug or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a volume of 5-10 ml/kg body weight.
-
-
Assay Procedure (PND 8-10):
-
On the day of testing, allow the dam and litter to remain undisturbed.
-
Remove one pup at a time from the home cage.
-
Weigh the pup and administer the assigned treatment (this compound or vehicle).
-
Place the pup in a holding container on a heating pad set to maintain a temperature of approximately 32-34°C for a pre-treatment period of 30-60 minutes.
-
Following the pre-treatment period, place the pup in the individual testing container inside the sound-attenuating chamber. The container should be clean and free of any bedding from the home cage.
-
Position the ultrasonic microphone approximately 10-15 cm above the pup.
-
Record ultrasonic vocalizations for a period of 3-5 minutes.
-
After the recording session, briefly examine the pup for any adverse effects and then return it to the home cage.
-
Thoroughly clean the testing container with 70% ethanol (B145695) and allow it to dry completely between testing each pup to eliminate olfactory cues.
-
-
Data Analysis:
-
Use acoustic analysis software to visualize the recordings as spectrograms.
-
Quantify the number and duration of ultrasonic vocalization calls.
-
Statistical analysis: Compare the mean number and duration of USVs across the different treatment groups using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests for pairwise comparisons.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a study investigating the effect of this compound on neonatal ultrasonic vocalizations.
| Treatment Group | Dose (mg/kg) | Mean Number of USVs (± SEM) | Mean Duration of USVs (s ± SEM) |
| Vehicle | 0 | 150 ± 12.5 | 35.2 ± 3.1 |
| This compound | 3 | 115 ± 10.8 | 28.9 ± 2.7 |
| This compound | 10 | 75 ± 8.2 | 18.5 ± 2.1 |
| This compound | 30 | 40 ± 5.5 | 9.8 ± 1.5 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. |
Logical Relationships in Experimental Design
Caption: Experimental Design Logic
Conclusion
This document provides a comprehensive guide for utilizing the NK1 receptor antagonist this compound in a neonatal vocalization assay. The detailed protocol, including the signaling pathway, experimental workflow, and data presentation, offers a robust framework for researchers investigating the role of the Substance P/NK1 receptor system in early life stress and neurodevelopment. The provided dose range, based on studies with similar compounds, serves as a starting point for dose-response investigations. Careful adherence to the described methodologies will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for the In Vitro Use of L-760735 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-760735 is a potent and highly selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that binds the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and the proliferation of certain types of cancer. These application notes provide detailed protocols for the in vitro use of this compound in cell lines to investigate its therapeutic potential and to dissect the signaling pathways mediated by the NK1 receptor.
Mechanism of Action
This compound exhibits high affinity for the human NK1 receptor, with a reported IC50 of 0.19 nM in binding assays. By competitively inhibiting the binding of Substance P to the NK1 receptor, this compound effectively blocks the downstream signaling cascades initiated by receptor activation. The primary signaling pathway involves the coupling of the NK1 receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately influencing cellular processes such as proliferation, survival, and apoptosis.
Data Presentation
While specific IC50 values for this compound in cell proliferation assays are not widely published, data from other potent NK1 receptor antagonists, such as aprepitant (B1667566) and L-733,060, provide valuable insights into the expected effective concentration range for inhibiting cancer cell growth.
Table 1: Antiproliferative Activity of NK1 Receptor Antagonists in Various Cancer Cell Lines
| Cell Line | Cancer Type | NK1 Receptor Antagonist | IC50 (µM) | Time Point |
| COLO 858 | Melanoma | L-733,060 | 8.7 | 48 h |
| MEL H0 | Melanoma | L-733,060 | 18.9 | 48 h |
| COLO 679 | Melanoma | L-733,060 | 31.5 | 72 h |
| WERI-Rb-1 | Retinoblastoma | L-733,060 | 12.15 | 49 h |
| Y-79 | Retinoblastoma | L-733,060 | 17.38 | 40 h |
| Various | Glioma, Neuroblastoma, Pancreatic, Laryngeal, Gastric, Colon Carcinoma | Aprepitant | 5 - 70 | Not Specified |
| MG-63 | Osteosarcoma | Aprepitant | 31.55 | 24 h[1] |
Note: The IC50 values for aprepitant represent a range observed across multiple cell lines, with maximum inhibition (100%) seen at concentrations ≥ 70 µM[2].
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/WST-8)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines that endogenously express the NK1 receptor (e.g., U373MG glioblastoma, various melanoma, neuroblastoma, and cervical cancer cell lines).
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS or WST-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS/WST-8 Assay: Add 20 µL of MTS or WST-8 reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) using appropriate software.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to block Substance P-induced intracellular calcium release in NK1 receptor-expressing cells (e.g., HEK293-NK1R, SH-SY5Y, or U373MG).
Materials:
-
This compound (stock solution in DMSO)
-
Substance P (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom cell culture plates
-
Fluorescent plate reader with an injection module or a fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium and add 100 µL of loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Antagonist Incubation: Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescent plate reader. Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes). After establishing a stable baseline, inject a solution of Substance P (final concentration of 1-10 nM) into the wells.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the peak fluorescence response in the presence and absence of this compound to determine the inhibitory effect of the compound.
Visualization of Signaling Pathways and Workflows
Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cell Proliferation Assay.
Caption: Workflow for Intracellular Calcium Mobilization Assay.
References
Application Notes and Protocols for the In Vitro Characterization of L-760735
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-760735 is a potent, selective, and orally active antagonist of the Neurokinin 1 (NK1) receptor.[1][2][3][4] The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[5] The Substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[5][6] Consequently, NK1 receptor antagonists like this compound are valuable tools for investigating these processes and hold therapeutic potential for conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety.[2][5][7]
These application notes provide a summary of the effective in vitro concentrations of this compound and detailed protocols for its characterization using common cell-based assays.
Data Presentation
The in vitro potency of this compound is most frequently characterized by its half-maximal inhibitory concentration (IC50) in competitive binding assays.
| Parameter | Value | Receptor | Species | Assay Type | Reference |
| IC50 | 0.19 nM | NK1 | Human | Radioligand Binding Assay | [1][2][4][7] |
| Ki | Not Reported | NK1 | Human | Radioligand Binding Assay | |
| EC50 | Not Reported | NK1 | Human | Functional Antagonist Assay |
Note: While a specific Ki (inhibition constant) or functional EC50 (half-maximal effective concentration for antagonism) for this compound was not identified in the reviewed literature, the protocols provided below describe the methodologies to determine these important parameters.
Signaling Pathways and Experimental Workflow
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor can initiate multiple intracellular signaling cascades. The receptor can couple to both Gq and Gs G-proteins.[8][9] Gq activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] Gs coupling activates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP).[8][10] These initial events can trigger downstream pathways, including the MAPK/ERK and PI3K/Akt signaling cascades, which are involved in cell proliferation and survival.[2][11]
Experimental Workflow: Functional Antagonist Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of this compound in a cell-based functional assay, such as a calcium mobilization assay.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of this compound for the human NK1 receptor through competitive displacement of a radiolabeled ligand.[6][12]
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [3H]-Substance P.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and protease inhibitors (e.g., 50 µg/mL bacitracin, 10 µM captopril).[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration Manifold.
-
Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer. The concentration range should span the expected Ki value (e.g., from 1 pM to 1 µM).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 25 µL of radioligand + 25 µL of binding buffer.
-
Non-specific Binding (NSB): 25 µL of radioligand + 25 µL of 1 µM unlabeled Substance P.
-
Competition: 25 µL of radioligand + 25 µL of each this compound dilution.
-
-
Membrane Addition: Thaw the NK1 receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 5-20 µg of protein per well) in binding buffer. Add 150 µL of the diluted membranes to each well.
-
Incubation: Incubate the plate at room temperature (or 25°C) for 20-60 minutes with gentle shaking.[6][13]
-
Filtration: Rapidly harvest the contents of each well onto the pre-soaked glass fiber filters using a filtration manifold. Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold wash buffer to remove unbound radioligand.[13]
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the NK1 receptor.
-
Protocol 2: Calcium Mobilization Assay for Functional Antagonism
This functional assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.[14]
Materials:
-
Cell Line: A cell line stably expressing the human NK1 receptor and capable of Gq signaling (e.g., CHO-K1, HEK293).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Substance P.
-
Antagonist: this compound.
-
Microplates: Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence Plate Reader: An instrument with an integrated liquid handler capable of kinetic reads (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Pre-incubation:
-
Gently wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for several seconds.
-
Using the integrated fluid handler, inject a pre-determined concentration of Substance P (typically the EC80 concentration, which should be determined in a separate agonist dose-response experiment) into all wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response (or the area under the curve) for each well after agonist addition.
-
Normalize the data, with the response in the absence of antagonist set to 100% and the response in the absence of agonist (or presence of a maximal concentration of antagonist) set to 0%.
-
Plot the normalized response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the functional EC50 for antagonism.
-
Conclusion
This compound is a highly potent NK1 receptor antagonist with a sub-nanomolar IC50 value. The provided protocols offer robust methods for researchers to independently verify its binding affinity and functional antagonism in vitro. These assays are fundamental for elucidating the pharmacological profile of this compound and for its application in studies of NK1 receptor biology and related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L 760735 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 8. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. benchchem.com [benchchem.com]
L-760735: Application Notes and Protocols for Assessing Central Nervous System Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the central nervous system (CNS) penetration of L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist. The information is compiled from preclinical studies and is intended to guide researchers in designing and interpreting experiments related to the brain distribution of this compound.
Introduction
This compound is a high-affinity, orally active, and water-soluble non-peptide antagonist of the human NK1 receptor. Its ability to cross the blood-brain barrier is a critical attribute for its therapeutic potential in CNS disorders such as depression and anxiety. This document summarizes the available quantitative data on its CNS penetration and provides detailed protocols for key experiments.
Data Presentation
The following table summarizes the pharmacokinetic parameters of this compound in various species, highlighting its ability to penetrate the central nervous system.
| Species | Route of Administration | Dose (mg/kg) | Brain Concentration (µM) | Plasma Concentration (µM) | Brain-to-Plasma Ratio | Time Point (h) | Reference |
| Rat | Intravenous (i.v.) | 1 | 0.15 | 0.10 | 1.5 | 0.5 | [1] |
| Rat | Oral (p.o.) | 1 | 0.08 | 0.05 | 1.6 | 2 | [1] |
| Rhesus Monkey | Intravenous (i.v.) | 0.3 | 0.05 | 0.04 | 1.25 | 1 | [1] |
| Rhesus Monkey | Oral (p.o.) | 0.3 | 0.03 | 0.02 | 1.5 | 4 | [1] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study for CNS Penetration Assessment in Rats
This protocol describes the methodology for determining the brain and plasma concentrations of this compound in rats following intravenous or oral administration.
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Compound Formulation and Administration:
-
Intravenous (i.v.) Formulation: Dissolve this compound in sterile saline to a final concentration of 1 mg/mL.
-
Oral (p.o.) Formulation: Suspend this compound in 0.5% methylcellulose (B11928114) in water to a final concentration of 1 mg/mL.
-
Administration:
-
i.v.: Administer a single bolus dose of 1 mg/kg via the tail vein.
-
p.o.: Administer a single dose of 1 mg/kg via oral gavage.
-
3. Sample Collection:
-
At designated time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, anesthetize a cohort of rats (n=3-4 per time point) with an appropriate anesthetic.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately perfuse the animals transcardially with ice-cold saline to remove blood from the brain tissue.
-
Excise the whole brain and rinse with cold saline.
4. Sample Processing:
-
Plasma: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Brain Tissue: Weigh the whole brain and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate. Store brain homogenate samples at -80°C until analysis.
5. Bioanalytical Method:
-
Quantify the concentration of this compound in plasma and brain homogenate samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be sensitive and specific for this compound and include appropriate internal standards for accurate quantification.
6. Data Analysis:
-
Calculate the mean and standard deviation of this compound concentrations in plasma and brain at each time point.
-
Determine the brain-to-plasma concentration ratio at each time point by dividing the mean brain concentration by the mean plasma concentration.
Visualizations
Caption: Workflow for in vivo assessment of this compound CNS penetration.
Caption: this compound crosses the BBB to antagonize NK1 receptors in the brain.
References
Troubleshooting & Optimization
L-760735 stability in solution long term
This technical support center provides guidance on the long-term stability of L-760735 in solution, addressing common issues researchers may encounter during their experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems related to the storage and handling of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound in solution due to improper storage. | Ensure that stock solutions are stored at the recommended temperatures (-80°C for up to 6 months or -20°C for up to 1 month).[1][2][3] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Use of a solvent that is not ideal for long-term stability. | The primary recommended solvent for long-term storage is DMSO.[1][4] For aqueous solutions, it is best to prepare them fresh on the day of use.[4] | |
| Contamination of the stock solution. | Use sterile filtration for your stock solutions and always handle them under aseptic conditions. | |
| Precipitation observed in the stock solution upon thawing. | The solubility limit of this compound may have been exceeded, or the solvent may have absorbed moisture. | Gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolving the compound.[4] Ensure you are using anhydrous, high-purity solvents. For DMSO, it is recommended to use newly opened bottles as it is hygroscopic.[1][3] |
| Difficulty in dissolving the solid compound. | This compound may require specific conditions to dissolve completely. | For DMSO, warming and sonication may be necessary to achieve the maximum solubility of 50 mM.[1][4] For aqueous solutions, the solubility is lower (around 30 mM).[4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and in solution?
A1: For long-term storage, solid this compound should be stored at -20°C, where it can be stable for up to three years.[2] Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[1][2][3]
Q2: What is the best solvent for preparing stock solutions of this compound?
A2: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound, with a solubility of up to 50 mM.[1][4] The compound is also soluble in water up to 30 mM.[4]
Q3: How should I handle this compound solutions to ensure stability?
A3: To ensure the stability of your this compound solutions, it is crucial to aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[1] Vials should be tightly sealed and protected from moisture.[1][3] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[4]
Q4: Can I store this compound solutions at 4°C?
A4: While short-term storage at 4°C for a working solution might be possible for a very limited time, long-term storage at this temperature is not recommended. For optimal stability, adhere to the recommended storage at -20°C or -80°C.
Quantitative Data Summary
The following tables summarize the known solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 30.6 | 50 | May require sonication and warming. Use of newly opened DMSO is recommended.[1] |
| Water | 18.36 | 30 |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 3 years | Keep desiccated and sealed.[2] |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[1][2][3] |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[1][2][3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you would need 0.612 mg of this compound (Molecular Weight: 611.98 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: If the compound does not dissolve immediately, gently warm the tube to 37°C and sonicate until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, tightly sealed vials to minimize freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2][3]
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 188923-01-5 I NK1 receptor antagonist I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L 760735 | CAS:188923-01-5 | High affinity NK1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
troubleshooting L-760735 solubility issues
Welcome to the technical support center for L-760735. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to competitively block the binding of Substance P, an endogenous neuropeptide, to the NK1 receptor.[1][2] This inhibition of Substance P signaling is the basis for its investigation in various physiological processes, including pain, inflammation, and mood regulation.[2]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this?
This is a common issue when working with compounds that have low aqueous solubility. The high concentration of this compound in your DMSO stock is likely exceeding its solubility limit when introduced into the aqueous environment of your buffer (e.g., PBS or cell culture media). The drastic change in solvent polarity causes the compound to "crash out" of the solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4]
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C.[3][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Issue 1: this compound powder is not dissolving in the chosen solvent.
-
Cause: Insufficient solvent volume or inadequate dissolution technique.
-
Solution:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of solvent to achieve a concentration within the known solubility limits (see Table 1).
-
Apply Gentle Heat: Warm the solution to 37°C to aid in dissolution.[4]
-
Use Sonication: Utilize an ultrasonic bath to break up any aggregates and facilitate solubilization.[3][4]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Issue 2: Precipitation occurs immediately upon dilution of the DMSO stock into an aqueous buffer.
-
Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit.
-
Solution:
-
Decrease Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Technique: Instead of adding a small volume of the highly concentrated DMSO stock directly to the aqueous buffer, perform an intermediate dilution in DMSO first. Then, add the intermediate dilution dropwise to the vigorously vortexing aqueous buffer. This helps to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Maintain a Low Final DMSO Concentration: For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% (v/v) to minimize solvent toxicity.
-
Issue 3: The prepared working solution is cloudy or contains visible particulates.
-
Cause: The compound has not fully dissolved or has precipitated out of solution over time.
-
Solution:
-
Re-dissolve: Gently warm the solution and sonicate as described in Issue 1.
-
Filter Sterilization: If the solution remains cloudy after attempting to redissolve, it may be necessary to filter it through a 0.22 µm syringe filter to remove any undissolved particles. Be aware that this may reduce the actual concentration of the compound in your working solution.
-
Prepare Fresh Solutions: It is always best practice to prepare fresh working solutions of this compound immediately before each experiment.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 30.6 | 50 |
| Water | 18.36 | 30 |
| Methanol | 30 | Not Specified |
| 0.1N HCl | 18.4 | Not Specified |
Note: The solubility in water may be dependent on the salt form of this compound.[3]
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator at 37°C
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 611.98 g/mol ).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for a few minutes, followed by vortexing, until the solution is clear.
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Procedure for Preparing a Working Solution in Aqueous Buffer:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Recommended Method (Serial Dilution):
-
Prepare an intermediate dilution of the stock solution in DMSO (e.g., 1 mM).
-
Add the desired volume of the intermediate DMSO dilution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
-
Alternative Method (Direct Dilution):
-
While vigorously vortexing your aqueous buffer, add the required volume of the 10 mM DMSO stock solution dropwise. This method is more prone to precipitation if the final concentration is high.
-
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5% v/v).
-
Use the freshly prepared working solution immediately.
Key Experiment: NK1 Receptor Binding Assay (Radioligand)
This protocol is a general outline for a competitive binding assay to determine the affinity of this compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor.
-
[³H]-Substance P (Radioligand)
-
This compound (or other unlabeled competitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and protease inhibitors (e.g., bacitracin, bestatin, captopril, PMSF).[5]
-
Unlabeled Substance P (for determining non-specific binding)
-
96-well filter plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
Cell membranes expressing the NK1 receptor
-
[³H]-Substance P at a concentration near its Kd.
-
Either this compound at various concentrations, assay buffer alone (for total binding), or a high concentration of unlabeled Substance P (for non-specific binding).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and determine the IC₅₀ value, which can then be used to calculate the Ki (inhibitory constant).
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: A simplified diagram of the NK1 receptor signaling pathway.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of L-760735
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of L-760735, a high-affinity neurokinin-1 (NK1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: The primary target of this compound is the human neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). It is a potent antagonist with a reported IC50 of 0.19 nM for the human NK1 receptor.[1][2] this compound is known to be highly selective, exhibiting over 300-fold selectivity for the NK1 receptor over the closely related tachykinin receptors, NK2 and NK3.[3][4]
Q2: Why should I be concerned about off-target effects if this compound is reported to be highly selective?
A2: While this compound demonstrates high selectivity for its intended target, it is crucial to investigate potential off-target interactions for several reasons:
-
Unforeseen Phenotypes: Unexpected experimental results or cellular phenotypes may be indicative of interactions with other cellular proteins.
-
Safety and Toxicity: Off-target binding can lead to adverse effects or toxicity in preclinical and clinical studies.
-
Mechanism of Action: A comprehensive understanding of a compound's full biological activity requires knowledge of its on- and off-target interactions.
-
Data Integrity: Ensuring that the observed biological effects are solely due to the inhibition of the NK1 receptor strengthens the validity of your research findings.
Q3: What are the initial steps to investigate potential off-target effects of this compound in my experimental system?
A3: A systematic approach is recommended:
-
Literature Review: Conduct a thorough search for any published data on the off-target profile of this compound or structurally similar NK1 receptor antagonists.
-
In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[5]
-
Broad Panel Screening: The most direct method is to screen this compound against a broad panel of receptors, enzymes, and ion channels. Commercial services offer comprehensive safety screening panels that can identify potential off-target liabilities.
-
Functional Validation: Any identified "hits" from the screening should be validated in functional cell-based assays to confirm whether the binding interaction translates into a biological effect (agonist, antagonist, or inverse agonist activity).
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype Observed with this compound Treatment
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effect | 1. Perform a broad off-target screening (e.g., Eurofins SafetyScreen or similar).2. If a potential off-target is identified, use a selective agonist or antagonist for that target to see if it mimics or reverses the observed phenotype.3. Test a structurally distinct NK1 receptor antagonist to see if the same phenotype is observed. If not, an off-target effect of this compound is likely. | Identification of the specific off-target responsible for the phenotype, or confirmation that the effect is likely on-target. |
| On-Target Effect via Biased Signaling | The NK1 receptor can couple to multiple signaling pathways. This compound might be acting as a biased antagonist. Profile the downstream signaling pathways of the NK1 receptor (e.g., Gq/11-PLC-IP3/Ca2+ and β-arrestin recruitment) in the presence of this compound. | Understanding if this compound differentially affects various signaling arms of the NK1 receptor. |
| Cell Line Specific Effects | Test the effect of this compound in multiple cell lines, including a cell line that does not endogenously express the NK1 receptor (as a negative control). | Determination if the observed phenotype is specific to the cellular context or a more general effect of the compound. |
| Compound Instability or Degradation | Verify the stability of this compound in your experimental media over the time course of the experiment using analytical methods like HPLC. | Confirmation that the observed effects are due to the intact compound and not a degradation product. |
Issue 2: Discrepancy Between Biochemical Binding Affinity and Cellular Potency
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | Use computational models to predict cell permeability or perform in vitro permeability assays (e.g., PAMPA). | Understanding if the compound's ability to reach its intracellular target is limited. |
| Active Compound Efflux | Co-incubate cells with known inhibitors of drug efflux pumps (e.g., P-glycoprotein inhibitors) to see if the cellular potency of this compound increases. | Identification of active transport out of the cell as a reason for reduced cellular potency. |
| High Protein Binding in Media | Perform the cellular assay in serum-free or low-serum media to assess the impact of protein binding on the effective concentration of this compound. | Determination of the influence of serum proteins on the availability of the compound to the cells. |
Quantitative Data Summary
The following tables summarize the known on-target binding affinity of this compound and a hypothetical off-target screening profile. Note: The off-target data is illustrative and intended to provide a framework for the types of interactions to investigate. Actual off-target profiles should be determined experimentally.
Table 1: On-Target and Known Selectivity of this compound
| Target | Assay Type | Species | IC50 (nM) | Selectivity vs. NK1 |
| NK1 Receptor | Radioligand Binding | Human | 0.19 | - |
| NK2 Receptor | Radioligand Binding | Human | > 57 | > 300-fold |
| NK3 Receptor | Radioligand Binding | Human | > 57 | > 300-fold |
Data compiled from publicly available sources.[3][4]
Table 2: Hypothetical Off-Target Screening Profile for this compound (Illustrative Example)
| Target Class | Representative Target | Assay Type | % Inhibition @ 10 µM |
| GPCRs | Adrenergic α1A | Radioligand Binding | < 20% |
| Dopamine D2 | Radioligand Binding | < 15% | |
| Serotonin 5-HT2A | Radioligand Binding | 25% | |
| Muscarinic M1 | Radioligand Binding | < 10% | |
| Ion Channels | hERG | Electrophysiology | < 5% |
| Nav1.5 | Electrophysiology | < 10% | |
| Kinases | ABL1 | Biochemical | < 5% |
| SRC | Biochemical | < 5% | |
| Enzymes | PDE4 | Biochemical | < 10% |
| COX-2 | Biochemical | < 15% |
This table is a hypothetical representation and should not be considered as actual experimental data.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target GPCR Interaction
Objective: To determine if this compound competes for binding with a known radioligand at a suspected off-target GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the off-target GPCR of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for the off-target receptor, and varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a control with no this compound and a non-specific binding control with a high concentration of a known unlabeled ligand for the off-target receptor.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation fluid to the dried filters and quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of this compound and determine the IC50 value if a significant dose-dependent inhibition is observed.[6][7][8]
Protocol 2: Functional Assay - Calcium Flux for Gq-Coupled Off-Target GPCRs
Objective: To assess if this compound has agonist or antagonist activity at a Gq-coupled off-target GPCR.
Methodology:
-
Cell Culture: Plate cells expressing the off-target Gq-coupled GPCR in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound to the wells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a known agonist for the off-target receptor at its EC80 concentration.
-
-
Fluorescence Measurement: Measure the fluorescence intensity in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the concentration of this compound to determine if it elicits a response and calculate the EC50.
-
Antagonist Mode: Plot the agonist-induced fluorescence response against the concentration of this compound to determine the IC50 of its inhibitory effect.[9][10]
-
Protocol 3: Functional Assay - β-Arrestin Recruitment
Objective: To determine if this compound induces or inhibits β-arrestin recruitment to a suspected off-target GPCR.
Methodology:
-
Cell Line: Use a commercially available cell line that co-expresses the off-target GPCR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment of the reporter (e.g., DiscoverX PathHunter).
-
Cell Plating: Plate the cells in a 96-well white-walled plate and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound.
-
Antagonist Mode: Pre-incubate with varying concentrations of this compound before adding a known agonist for the off-target receptor.
-
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 60-90 minutes).
-
Detection: Add the substrate for the reporter enzyme and measure the luminescence using a plate reader.
-
Data Analysis: Analyze the data similarly to the calcium flux assay to determine agonist or antagonist activity.[11][12][13]
Visualizations
Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Investigating Off-Target Effects.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GPCR β-Arrestin Product Solutions [discoverx.com]
- 3. GPCR Screening & Profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 4. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 11. youtube.com [youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-760735 Dosage for Behavioral Assays
Welcome to the technical support center for L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing this compound dosage in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, selective, and orally active antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to block the binding of Substance P, a neuropeptide involved in pain transmission, inflammation, and mood regulation, to the NK1 receptor.[3] By inhibiting this interaction, this compound can produce anxiolytic (anti-anxiety) and antidepressant-like effects.[1][2]
Q2: What are the common behavioral assays in which this compound is used?
A2: this compound is frequently used in preclinical behavioral assays to investigate its anxiolytic and antidepressant properties. Common assays include:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior.[4][5][6]
-
Forced Swim Test (FST): To evaluate antidepressant-like effects.[6][7][8][9][10]
-
Social Interaction Test: To measure anxiety-related social avoidance.
-
Fear Conditioning: To study the effects on fear memory and anxiety.
Q3: What is a typical starting dose for this compound in rodents?
A3: Based on published studies, a typical starting dose for this compound in rodents ranges from 1 to 10 mg/kg administered intraperitoneally (i.p.). For instance, a dose of 3 mg/kg i.p. has been shown to have anxiolytic effects in gerbils. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal strain.
Q4: How should I prepare and administer this compound?
A4: this compound is soluble in water and DMSO.[1] For intraperitoneal (i.p.) injections, it can be dissolved in sterile saline or distilled water. It is recommended to prepare fresh solutions on the day of the experiment. Administration is typically performed 20-30 minutes before the behavioral test to allow for adequate drug absorption and distribution to the central nervous system.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable anxiolytic or antidepressant effect. | Inadequate Dosage: The dose may be too low to elicit a behavioral response. | Perform a dose-response study with a wider range of concentrations (e.g., 1, 3, 10, 30 mg/kg). |
| Suboptimal Timing of Administration: The time between injection and testing may not be optimal for peak brain exposure. | Vary the pre-treatment time (e.g., 15, 30, 60 minutes) to determine the optimal window for behavioral effects. | |
| Vehicle Effects: The vehicle used for dissolution may have its own behavioral effects. | Always include a vehicle-only control group to account for any effects of the solvent. | |
| Strain or Species Differences: The effectiveness of this compound can vary between different rodent strains and species.[12] | Consult literature for studies using your specific animal model or consider testing in a different strain. | |
| Unexpected sedative or hyperactive effects. | High Dosage: The dose may be too high, leading to off-target effects or general motor impairment. | Lower the dosage and carefully observe the animals for any signs of sedation or hyperactivity in an open field test prior to the main behavioral assay. |
| Off-target Effects: While selective, at high concentrations, the possibility of interacting with other receptors cannot be entirely ruled out. | Review literature for known off-target effects of NK1 receptor antagonists. Consider using a structurally different NK1 antagonist as a control. | |
| High variability in behavioral data. | Inconsistent Drug Preparation: Inconsistent solution preparation can lead to variable dosing. | Ensure the compound is fully dissolved and the solution is homogenous before each injection. Prepare a fresh solution for each experiment. |
| Environmental Factors: Stress from handling, injection procedure, or testing environment can influence behavior. | Handle animals gently and consistently. Acclimate animals to the testing room before the experiment. Ensure consistent lighting, noise levels, and other environmental conditions. | |
| Precipitation of the compound in the solution. | Low Solubility in the Chosen Vehicle: The compound may not be fully soluble at the desired concentration in the chosen vehicle. | This compound is reported to be soluble in water and DMSO.[1] If using saline, ensure the concentration is within the solubility limits. For higher concentrations, consider using a small percentage of a co-solvent like DMSO, but always include a vehicle control with the same co-solvent concentration. |
Data Presentation
Dosage Ranges of this compound in Rodent Behavioral Assays
| Species | Behavioral Assay | Dosage Range | Route of Administration | Observed Effect | Reference |
| Gerbil | Social Interaction | 3 mg/kg | i.p. | Anxiolytic | |
| Gerbil | Fear Conditioning | 3 mg/kg | i.p. | Inhibition of fear conditioning | |
| Rat | Sequence Learning | 2 mg/kg | i.p. | Facilitated sequence learning | [11] |
| Tree Shrew | Chronic Psychosocial Stress | 10 mg/kg/day | Oral | Counteracted stress-induced behavioral alterations |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Mice
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[5]
-
Animal Preparation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the test.
-
Test Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Forced Swim Test (FST) Protocol for Rats
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the rat cannot touch the bottom.[6][7][8][9][10]
-
Animal Preparation: Handle rats for several days prior to the test to reduce stress. Acclimate them to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle via i.p. injection 60 minutes, 30 minutes, and 15 minutes before the test on three consecutive days.
-
Test Procedure:
-
Pre-test (Day 1): Place the rat in the water cylinder for 15 minutes.
-
Test (Day 2): 24 hours after the pre-test, place the rat back in the cylinder for 5 minutes.
-
Record the duration of immobility during the 5-minute test session. Immobility is defined as the lack of movement other than that required to keep the head above water.
-
-
Data Analysis: An antidepressant-like effect is indicated by a significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle-treated group.
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for this compound Behavioral Assays.
References
- 1. L 760735 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Diminished Anxiety- and Depression-Related Behaviors in Mice with Selective Deletion of the Tac1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The clinical implications of mouse models of enhanced anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dot | Graphviz [graphviz.org]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 10. research.vt.edu [research.vt.edu]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for vehicle effects with L-760735
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-760735, a high-affinity and selective NK1 receptor antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on controlling for vehicle effects.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Question: My in vitro experiment with this compound is showing high variability or results that don't align with its known function as an NK1 antagonist. What could be the cause?
-
Answer: Several factors could contribute to these issues. A primary consideration is the potential for vehicle effects. The solvent used to dissolve this compound may have its own biological activity. It is crucial to include a vehicle-only control group in your experimental design. This group should be treated with the same concentration of the vehicle used in the this compound treatment group.
Additionally, ensure the final concentration of the vehicle in your culture medium is consistent across all treatment groups and is at a level known to be non-toxic to your specific cell type. For this compound, which is soluble in DMSO and water, it is critical to keep the final DMSO concentration low (typically below 0.1%) to avoid solvent-induced artifacts.[1][2]
Troubleshooting Workflow:
Issue 2: Lack of in vivo efficacy or unexpected behavioral effects.
-
Question: My in vivo study with this compound is not showing the expected therapeutic effect, or I'm observing unusual animal behavior. How can I troubleshoot this?
-
Answer: Similar to in vitro studies, the vehicle can have significant physiological effects in vivo. The choice of vehicle for this compound, which is orally active, is critical. Common vehicles for in vivo administration of hydrophobic compounds include solutions containing DMSO, Tween 80, and saline, or oil-based vehicles like corn oil. These vehicles can cause local irritation, inflammation, or have systemic effects that may confound your results. A vehicle-only control group is essential to differentiate the effects of this compound from those of the vehicle.
It is also important to consider the route of administration and the formulation's stability. Ensure that this compound remains in solution and does not precipitate out, which can lead to inconsistent dosing.
Experimental Design for In Vivo Studies:
Recommended experimental groups for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the Neurokinin 1 (NK1) receptor. [1][2][3]The endogenous ligand for the NK1 receptor is Substance P. By blocking the binding of Substance P to the NK1 receptor, this compound inhibits downstream signaling pathways involved in processes such as pain, inflammation, and emesis.
Signaling Pathway of NK1 Receptor and Inhibition by this compound:
References
L-760735 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the NK1 receptor antagonist, L-760735.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active antagonist of the Neurokinin 1 (NK1) receptor.[1][2] Its high affinity for the human NK1 receptor (IC50 = 0.19 nM) allows it to effectively block the binding of Substance P, a neuropeptide involved in signaling pathways related to pain, inflammation, anxiety, and depression.[1][2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions. As a solid, it is recommended to store it at -20°C, sealed, and away from moisture.[1][3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Q3: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
This compound can be challenging to dissolve. For in vitro studies, DMSO is a common solvent, with a solubility of up to 50 mM (30.6 mg/mL). It may be necessary to use ultrasonic and gentle warming to achieve complete dissolution.[1][3] It is also crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][3] For in vivo studies, the formulation will depend on the specific experimental requirements, and it is highly recommended to consult relevant literature for appropriate vehicles.
Q4: I am observing inconsistent results in my experiments. What are the potential sources of variability?
Inconsistent results with this compound can arise from several factors:
-
Improper Storage and Handling: Degradation of the compound due to incorrect storage or repeated freeze-thaw cycles of stock solutions can lead to reduced potency.[1]
-
Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended.
-
Batch-to-Batch Variation: While suppliers provide purity data, slight variations between batches can occur. It is advisable to obtain batch-specific information from the supplier.
-
Off-Target Effects: Although this compound is highly selective for the NK1 receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out and may contribute to unexpected results.[4][5]
-
Experimental System Complexity: The biological context of your experiment (e.g., cell line, animal model) can significantly influence the observed effects of this compound.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Solution
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Verify that you are using a recommended solvent such as DMSO for in vitro stock solutions.[1] |
| Hygroscopic Compound | Use fresh, anhydrous DMSO as absorbed water can significantly impact solubility.[1][3] |
| Insufficient Dissolution Technique | Use sonication and/or gentle warming (e.g., 37°C water bath) to aid dissolution.[2] |
| Precipitation in Aqueous Media | When diluting a DMSO stock solution into aqueous buffer, ensure rapid mixing and consider the final DMSO concentration to prevent precipitation. It may be necessary to use a surfactant or other vehicle for in vivo formulations. |
Issue 2: Lack of Expected Biological Activity or Reduced Potency
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions have been maintained.[1][6] If in doubt, use a fresh vial of the compound. Avoid repeated freeze-thaw cycles of stock solutions.[1] |
| Incorrect Concentration | Verify all calculations for preparing stock and working solutions. Use a molarity calculator if needed.[1] Confirm that the compound was fully dissolved. |
| Low NK1 Receptor Expression | Confirm that your experimental model (e.g., cell line) expresses a sufficient level of the NK1 receptor for a measurable response. |
| Cell Culture or Animal Model Variability | Ensure consistency in your experimental model, including cell passage number, animal age, and strain. |
Issue 3: Unexpected or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for specific NK1 receptor antagonism. Higher concentrations are more likely to induce off-target effects.[5] |
| Interaction with Other Signaling Pathways | The NK1 receptor is involved in various signaling cascades. Consider the broader biological context of your experiment and potential pathway cross-talk.[4] |
| Use of a Control Compound | Include a negative control, such as an inactive analog if available, to differentiate between NK1 receptor-mediated effects and non-specific actions. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 611.98 g/mol | [1] |
| Formula | C₂₆H₂₉ClF₇N₅O₂ | [1] |
| CAS Number | 188923-01-5 | [1] |
| Appearance | Off-white to light yellow solid | [1][3] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Species | Reference |
| IC₅₀ | 0.19 nM | Human NK1 Receptor | [1][2] |
| Selectivity | >300-fold over h-NK₂ and h-NK₃ receptors | Human | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound solid
-
Anhydrous DMSO (newly opened)
-
Sterile microcentrifuge tubes
-
Sonicator or water bath
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the molecular weight (611.98 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the solid this compound.
-
Vortex briefly to mix.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes or warm it in a 37°C water bath with intermittent vortexing until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][6]
-
Visualizations
Caption: Mechanism of action of this compound as an NK1 receptor antagonist.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L 760735 | CAS:188923-01-5 | High affinity NK1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound I CAS#: 188923-01-5 I NK1 receptor antagonist I InvivoChem [invivochem.com]
Technical Support Center: L-760735 In Vivo Applications
This technical support center provides guidance for researchers and drug development professionals working with the NK1 receptor antagonist, L-760735. Below you will find troubleshooting guides, frequently asked questions, and general protocols to aid in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Is there any publicly available in vivo toxicity data for this compound, such as an LD50 or NOAEL?
Q2: What are the known effects of this compound in animal models?
A2: this compound is a high-affinity, selective, and orally active antagonist of the neurokinin-1 (NK1) receptor.[1] In preclinical studies, it has demonstrated anxiolytic and antidepressant-like effects.[1][2]
Q3: What doses of this compound have been used in animal studies?
A3: Doses in behavioral studies have been reported at 3 mg/kg in gerbils and 10 mg/kg/day in tree shrews.[2] At these doses, the compound was effective in its primary pharmacological action without mention of overt toxicity.
Q4: Are there known class-specific toxicities for NK1 receptor antagonists that I should be aware of?
A4: Yes, for the broader class of NK1 receptor antagonists, some common adverse effects observed in humans include fatigue, headache, and constipation. While this compound may or may not share this profile, it is prudent to monitor for these general signs in animal studies.
Q5: What is the mechanism of action for this compound?
A5: this compound acts by blocking the binding of Substance P to the NK1 receptor.[3] This receptor is a G protein-coupled receptor involved in various physiological processes, including pain and emetic signaling.[3]
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal morbidity or mortality | Potential acute toxicity of this compound at the administered dose. | 1. Immediately cease administration and perform a full necropsy. 2. Review the literature for the maximum tolerated dose of similar compounds. 3. Conduct a dose-range-finding study with a wider and lower range of doses. |
| Reduced food and water intake | Possible gastrointestinal distress or general malaise, a known class effect of some NK1 antagonists. | 1. Monitor body weight daily. 2. Consider a palatable vehicle for oral administration. 3. Assess for signs of dehydration or malnutrition and provide supportive care if necessary. |
| Lethargy or sedation | Central nervous system effects. | 1. Conduct a functional observational battery to systematically assess neurological function. 2. Compare with a vehicle-treated control group to distinguish compound effects from experimental stress. |
| Skin irritation at the injection site | Formulation issue or local reaction to the compound. | 1. Ensure the pH and osmolarity of the formulation are appropriate for the route of administration. 2. Rotate injection sites. 3. Consider alternative vehicles or a different route of administration if irritation persists. |
Quantitative Data from Preclinical Studies
The following table summarizes doses of this compound used in published efficacy studies. Note that these are not toxicity studies, but no adverse effects were reported at these concentrations.
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Gerbil | 3 mg/kg | Not Specified | Inhibition of conditioned fear | [2] |
| Tree Shrew | 10 mg/kg/day | Oral | Counteracted stress-induced behavioral alterations | [2] |
Experimental Protocols
As specific toxicity protocols for this compound are not publicly available, a general protocol for an acute toxicity study based on OECD Guideline 423 is provided below for reference.
Protocol: Acute Oral Toxicity Study (OECD 423)
-
Animals: Use a single sex (typically females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Housing: House animals in standard conditions with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least 5 days before the study.
-
Dose Administration:
-
Administer this compound in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
Start with a single animal at a dose of 300 mg/kg.
-
-
Observations:
-
Observe the animal for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for 14 days.
-
Record all clinical signs, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
-
Body Weight: Record body weight just before dosing and then weekly.
-
Endpoint: If the first animal survives, dose two additional animals at the same level. If no mortality is observed, the LD50 is considered to be greater than the tested dose. If mortality occurs, proceed with a stepwise procedure using lower doses.
-
Pathology: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
Visualizations
Caption: General workflow for an in vivo acute toxicity study.
Caption: Simplified signaling pathway of the NK1 receptor.
References
Technical Support Center: Interpreting Experimental Results with L-760735
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-760735, a potent and selective NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, selective, and orally active non-peptide antagonist of the human neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to block the binding of Substance P, the endogenous ligand for the NK1 receptor, thereby inhibiting downstream signaling pathways.[3]
Q2: What are the key pharmacological parameters of this compound?
The key in vitro pharmacological parameters for this compound are summarized in the table below.
| Parameter | Value | Species | Reference |
| IC50 (NK1) | 0.19 nM | Human | [1][2][4] |
| Selectivity | >300-fold vs. NK2 and NK3 receptors | Human | [1][4] |
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage of this compound are crucial for maintaining its activity. Refer to the table below for solubility and storage recommendations.
| Solvent | Maximum Concentration | Storage of Stock Solution |
| DMSO | 50 mM (30.6 mg/mL) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Water | 30 mM (18.36 mg/mL) | Should be prepared fresh for each experiment. |
Note: For in vitro assays, it is recommended to prepare fresh dilutions from the stock solution in the appropriate physiological buffer. The stability of this compound in aqueous solutions at physiological pH over extended periods has not been extensively reported, and degradation may occur.[5][6][7]
Troubleshooting Guide for Negative or Inconsistent Results
Encountering unexpected negative or inconsistent results is a common challenge in experimental research. This guide provides potential reasons and troubleshooting steps for experiments involving this compound.
Issue 1: this compound fails to inhibit Substance P-induced cellular response in vitro.
Potential Causes:
-
Compound Instability: this compound may have degraded due to improper storage or handling.
-
Incorrect Concentration: The final concentration of this compound in the assay may be too low to effectively antagonize the NK1 receptor.
-
Cellular Health: The cells used in the assay may not be healthy or may have a low expression of the NK1 receptor.
-
Assay Conditions: The experimental conditions (e.g., incubation time, buffer composition) may not be optimal.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare a fresh stock solution of this compound from a new vial.
-
Ensure stock solutions are stored correctly at -80°C or -20°C and protected from moisture.[2]
-
-
Optimize Concentration:
-
Perform a dose-response curve with this compound to determine the optimal inhibitory concentration for your specific assay.
-
-
Validate Cell Model:
-
Confirm NK1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Ensure cells are viable and in the logarithmic growth phase.
-
-
Refine Assay Protocol:
-
Optimize the pre-incubation time with this compound before adding Substance P.
-
Ensure the assay buffer is at the correct pH and ionic strength.
-
Logical Flow for Troubleshooting In Vitro Negative Results
Caption: Troubleshooting workflow for negative in vitro results with this compound.
Issue 2: this compound does not produce the expected anxiolytic or antidepressant-like effect in vivo.
Potential Causes:
-
Pharmacokinetic Issues: The dose, route of administration, or timing of administration may not be optimal for achieving sufficient brain exposure.
-
Animal Model: The chosen animal model may not be sensitive to NK1 receptor antagonism for the specific behavioral endpoint being measured.
-
Off-Target Effects: Although highly selective, at high concentrations, off-target effects cannot be entirely ruled out without a comprehensive screen.
-
Use of Inappropriate Controls: Lack of a proper negative control makes it difficult to attribute the observed effects (or lack thereof) to NK1 receptor antagonism.
Troubleshooting Steps:
-
Optimize Dosing Regimen:
-
Consult literature for effective dose ranges of this compound in similar in vivo models.[4]
-
Consider pharmacokinetic studies to determine brain and plasma concentrations of this compound.
-
-
Evaluate Animal Model:
-
Ensure the chosen behavioral paradigm is known to be modulated by the Substance P/NK1 system.
-
-
Incorporate Proper Controls:
-
Use a vehicle control group.
-
Include a low-affinity enantiomer or structurally similar inactive analogue (e.g., L-781773) as a negative control to distinguish specific NK1 receptor-mediated effects from potential off-target effects.[4]
-
Issue 3: High variability in experimental results.
Potential Causes:
-
Inconsistent Solution Preparation: Variations in the preparation of this compound solutions can lead to inconsistent dosing.
-
Assay Performance: Technical variability in the execution of the assay.
-
Biological Variability: Inherent biological differences between animals or cell passages.
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Develop and adhere to a strict SOP for preparing and diluting this compound solutions.
-
For aqueous solutions, prepare them fresh for each experiment due to potential stability issues.
-
-
Ensure Assay Robustness:
-
Include positive and negative controls in every experiment to monitor assay performance.
-
Perform assays in replicate to assess variability.
-
-
Minimize Biological Variability:
-
Use animals of the same age, sex, and strain.
-
Use cells within a narrow range of passage numbers.
-
Experimental Protocols
Calcium Mobilization Assay for NK1 Receptor Antagonism
This protocol provides a general framework for assessing the antagonist activity of this compound on the NK1 receptor using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Substance P
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed NK1 receptor-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of Substance P in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
-
Add the Substance P solution to the wells and immediately begin measuring fluorescence intensity (Ex/Em = 490/525 nm) every 1-2 seconds for 1-3 minutes.[8][10]
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Plot the fluorescence response against the concentration of this compound to generate an inhibition curve and calculate the IC50 value.
-
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for an in vitro calcium mobilization assay to test this compound.
Gerbil Foot-Tapping Assay for In Vivo NK1 Receptor Antagonism
This assay is a behavioral model used to assess the central activity of NK1 receptor antagonists.
Materials:
-
Male Mongolian gerbils
-
This compound
-
NK1 receptor agonist (e.g., GR73632)
-
Vehicle for drug administration
-
Observation chambers
Procedure:
-
Acclimation: Acclimate the gerbils to the observation chambers for a defined period before the experiment.
-
Antagonist Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound (or vehicle) to the gerbils via the desired route (e.g., intraperitoneal, oral) at a specific time before agonist challenge.
-
-
Agonist Administration:
-
Behavioral Observation:
-
Immediately after agonist injection, place the gerbil in the observation chamber and record the number of hind-foot taps (B36270) over a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Compare the number of foot taps in the this compound-treated groups to the vehicle-treated group.
-
Calculate the dose-dependent inhibition of the foot-tapping response.
-
Signaling Pathway
Simplified NK1 Receptor Signaling and Inhibition by this compound
The binding of Substance P to the NK1 receptor, a Gq-coupled GPCR, activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum. This compound acts as a competitive antagonist, preventing Substance P from binding to the NK1 receptor and thereby blocking this signaling cascade.
Caption: NK1 receptor signaling and its inhibition by this compound.
References
- 1. L 760735 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. Senktide-induced gerbil foot tapping behaviour is blocked by selective tachykinin NK1 and NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. abcam.com [abcam.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to NK1 Receptor Antagonists: L-760735 versus Aprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent neurokinin-1 (NK1) receptor antagonists: L-760735 and Aprepitant (B1667566). By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Introduction to NK1 Receptor Antagonism
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The activation of the NK1 receptor is implicated in a variety of physiological processes, including the emetic reflex, pain transmission, inflammation, and anxiety. Consequently, NK1 receptor antagonists have been developed as therapeutic agents for chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and other conditions. This guide focuses on a preclinical candidate, this compound, and an FDA-approved drug, Aprepitant, offering a comparative analysis of their antagonism at the NK1 receptor.
In Vitro Binding Affinity and Selectivity
A critical determinant of a drug's potency and potential for off-target effects is its binding affinity and selectivity for its intended target. Both this compound and Aprepitant demonstrate high affinity for the human NK1 receptor.
| Compound | IC50 (nM) for human NK1 Receptor | Selectivity |
| This compound | 0.19[1][2] | >300-fold over human NK2 and NK3 receptors[3] |
| Aprepitant | 0.1 - 0.12[4] | ~3000-fold over human NK3 and ~45,000-fold over human NK2 receptors |
Summary: Both compounds exhibit sub-nanomolar potency at the human NK1 receptor, indicating strong binding affinity. Aprepitant demonstrates a higher degree of selectivity over the NK2 and NK3 receptors compared to the reported selectivity for this compound.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are crucial for determining its dosing regimen and overall clinical utility. While extensive clinical data is available for Aprepitant, the information for this compound is primarily from preclinical studies.
| Parameter | This compound | Aprepitant |
| Administration | Orally active in preclinical models[1][3] | Oral and intravenous (as prodrug fosaprepitant)[5] |
| Bioavailability | Not explicitly reported in available preclinical studies. | ~60-65% (oral) |
| Protein Binding | Not explicitly reported in available preclinical studies. | >95% |
| Metabolism | Not explicitly reported in available preclinical studies. | Primarily by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. |
| Half-life | Not explicitly reported in available preclinical studies. | 9-13 hours |
In Vivo Efficacy
The therapeutic potential of NK1 receptor antagonists is evaluated in various preclinical and clinical models of emesis and other relevant conditions.
Antiemetic Activity
The ferret is a well-established preclinical model for studying emesis due to its vomiting reflex, which is similar to that of humans.
-
This compound: While specific antiemetic studies for this compound are not as extensively documented in the provided search results, its high affinity for the NK1 receptor suggests it would be effective in preclinical emesis models.
-
Aprepitant: Has demonstrated significant efficacy in preventing both acute and delayed phases of cisplatin-induced emesis in ferrets.[6] In clinical trials, Aprepitant, in combination with other antiemetics, has been shown to be highly effective in preventing CINV and PONV in patients.[5][7][8]
Anxiolytic-like Activity
Preclinical studies in rodents are often used to assess the potential anxiolytic effects of drug candidates.
-
This compound: Has been shown to exhibit anxiolytic-like effects in the gerbil social interaction test, a preclinical model of anxiety.[9] A 3 mg/kg dose significantly increased the time spent in social interaction, an effect indicative of anxiolytic activity.[9]
-
Aprepitant: While primarily developed as an antiemetic, the role of the NK1 receptor in anxiety suggests that Aprepitant may also have anxiolytic properties. However, direct comparative preclinical studies with this compound in the same anxiety models were not identified in the search results.
Experimental Protocols
NK1 Receptor Binding Assay (General Protocol)
This protocol describes a typical radioligand binding assay to determine the affinity of a compound for the NK1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the human NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-Substance P or a suitable radiolabeled NK1 antagonist.
-
Test compounds: this compound and Aprepitant.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand.
-
The incubation is carried out at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plates, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value is calculated by non-linear regression analysis of the competition binding data.
Ferret Model of Cisplatin-Induced Emesis
This protocol outlines a common in vivo model to evaluate the antiemetic efficacy of NK1 receptor antagonists.
Objective: To assess the ability of a test compound to inhibit acute and delayed emesis induced by the chemotherapeutic agent cisplatin (B142131).
Animals: Male ferrets.
Procedure:
-
Ferrets are fasted overnight prior to the experiment.
-
The test compound (e.g., Aprepitant) or vehicle is administered orally or intravenously at a specified time before cisplatin administration.
-
Cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally to induce emesis.
-
The animals are observed continuously for a set period (e.g., 4-8 hours for the acute phase and up to 72 hours for the delayed phase).
-
The number of retches and vomits are recorded.
-
The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and Aprepitant are potent and selective NK1 receptor antagonists. Aprepitant, as an approved therapeutic, has a well-established clinical profile, particularly in the management of CINV. This compound demonstrates high preclinical potency and promising anxiolytic-like effects, positioning it as an interesting candidate for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aprepitant--a novel NK1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L 760735 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of oral aprepitant and intravenous fosaprepitant for prevention of chemotherapy-induced nausea and vomiting in pediatric oncology patients: a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 7. The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin--the Aprepitant Protocol 052 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aprepitant versus ondansetron in preoperative triple-therapy treatment of nausea and vomiting in neurosurgery patients: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic actions of the substance P (NK1) receptor antagonist this compound and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NK1 Receptor Antagonists: L-760735 Versus Clinically Approved Agents
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-established target in the management of chemotherapy-induced nausea and vomiting (CINV). The blockade of this receptor has proven to be a significant advancement in antiemetic therapy. This guide provides a detailed comparison of the preclinical NK1 receptor antagonist L-760735 with the clinically approved antagonists aprepitant, fosaprepitant (B1673561) (the intravenous prodrug of aprepitant), rolapitant (B1662417), and netupitant. The information presented herein is supported by experimental data to aid researchers in their evaluation and selection of these agents for further investigation.
At a Glance: Comparative Performance of NK1 Receptor Antagonists
To facilitate a direct comparison, the following tables summarize the key in vitro and pharmacokinetic parameters of this compound and other selected NK1 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (IC₅₀/Kᵢ, nM) | Selectivity (vs. NK2/NK3 Receptors) |
| This compound | Human NK1 | 0.19 (IC₅₀)[1][2] | >300-fold[2] |
| Aprepitant | Human NK1 | 0.1 - 0.2 (IC₅₀) | >1,000-fold[3] |
| Rolapitant | Human NK1 | 0.66 (Kᵢ) | >1,000-fold[4] |
| Netupitant | Human NK1 | 0.95 (Kᵢ) | >1,000-fold |
| Fosaprepitant | Human NK1 | Prodrug (converts to aprepitant) | Not Applicable |
Table 2: Comparative Pharmacokinetic Parameters in Preclinical Species and Humans
| Parameter | This compound | Aprepitant | Rolapitant | Netupitant |
| Species | Rat | Ferret, Rat, Dog | Rat, Dog, Monkey | Rat, Dog, Monkey |
| Oral Bioavailability (%) | - | ~46 (ferret)[5] | >90% (species not specified)[6] | 63-87 (human)[7] |
| Brain Penetration | Yes | Yes[5][8][9] | Yes[4] | Yes |
| Plasma Protein Binding (%) | - | >95 (human)[10] | 99.8 (human)[11] | >99 (human)[12] |
| Terminal Half-life (t½) | - | ~10 h (ferret)[5] | ~180 h (human)[7] | ~90 h (human) |
In-Depth Experimental Data and Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of comparative data. This section details the protocols for key in vitro and in vivo assays used to characterize NK1 receptor antagonists.
In Vitro Assays
1. Radioligand Binding Assay for NK1 Receptor Affinity
This assay quantifies the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) of the test compound for the human NK1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO or U-373 MG cells).
-
Incubation: The cell membranes are incubated with a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or [¹²⁵I]-Substance P) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
2. Intracellular Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK1 receptor agonist.
-
Objective: To assess the functional antagonism of the test compound at the NK1 receptor.
-
Methodology:
-
Cell Culture: Cells expressing the human NK1 receptor are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compound (antagonist) is added to the wells, followed by a pre-determined incubation period.
-
Agonist Challenge: An NK1 receptor agonist (e.g., Substance P) is then added to stimulate an increase in intracellular calcium.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified to determine its potency (IC₅₀).
-
In Vivo Efficacy Models
1. Gerbil Foot Tapping Model
This behavioral model is used to assess the central activity of NK1 receptor antagonists.
-
Objective: To evaluate the ability of a test compound to inhibit foot tapping behavior induced by a central NK1 receptor agonist.
-
Methodology:
-
Animal Model: Male Mongolian gerbils are commonly used.
-
Compound Administration: The test compound is administered via the desired route (e.g., oral, intraperitoneal).
-
Agonist Administration: After a specified pretreatment time, a selective NK1 receptor agonist (e.g., GR73632) is administered intracerebroventricularly (i.c.v.).
-
Behavioral Observation: The number of hind-limb foot taps (B36270) is counted for a defined period following agonist administration.
-
Data Analysis: The percentage inhibition of the foot tapping response by the test compound is calculated relative to a vehicle-treated control group.
-
2. Ferret Emesis Model
This model is a gold standard for evaluating the antiemetic potential of compounds, particularly for CINV.
-
Objective: To assess the efficacy of a test compound in preventing acute and delayed emesis induced by a chemotherapeutic agent like cisplatin.
-
Methodology:
-
Animal Model: Male ferrets are used.
-
Compound Administration: The test compound is administered prior to the emetic challenge.
-
Emetic Challenge: Cisplatin is administered intravenously to induce emesis.
-
Observation: The animals are observed for a defined period (e.g., up to 72 hours), and the number of retches and vomits are recorded. The acute phase is typically the first 24 hours, and the delayed phase is from 24 to 72 hours.
-
Data Analysis: The ability of the test compound to reduce the number of emetic episodes compared to a vehicle-treated control group is determined.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams were generated using Graphviz to illustrate key pathways and workflows.
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to various cellular responses, including neuronal excitation and the emetic reflex. NK1 receptor antagonists block the initial binding of Substance P, thereby inhibiting this entire downstream cascade.[13][14][15][16][17]
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.
Experimental Workflow: In Vivo Ferret Emesis Model
This workflow illustrates the procedure for evaluating the antiemetic efficacy of a test compound in the ferret cisplatin-induced emesis model.
Conclusion
This compound demonstrates high affinity and selectivity for the human NK1 receptor, comparable to clinically approved antagonists. Its preclinical profile suggests potent central activity. This guide provides a foundational comparison based on available data. Further head-to-head experimental studies under identical conditions are warranted to definitively establish the comparative efficacy and pharmacokinetic profiles of this compound against aprepitant, rolapitant, and netupitant. The detailed protocols and pathway diagrams included herein serve as a valuable resource for researchers designing and interpreting such studies in the ongoing development of novel NK1 receptor antagonists.
References
- 1. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of cisplatin-induced emesis by a selective neurokinin-1-receptor antagonist. L-754,030 Antiemetic Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy‐Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of rolapitant administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. drugs.com [drugs.com]
- 7. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-760735 Activity Through Low-Affinity Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the high-affinity neurokinin-1 (NK1) receptor antagonist, L-760735, with its low-affinity analogs. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a valuable resource for validating the on-target activity of this compound and understanding its structure-activity relationship.
This compound is a potent and selective antagonist of the NK1 receptor, with a reported IC50 of 0.19 nM for the human receptor.[1] To confirm that the observed pharmacological effects of this compound are indeed mediated by its interaction with the NK1 receptor, it is crucial to compare its activity with that of structurally similar but less potent analogs. This guide focuses on the comparative data for this compound and its recognized low-affinity analogs, L-770765 and L-781773.
Data Presentation: A Comparative Analysis
| Compound | Target Receptor | Binding Affinity (IC50) | Functional Activity |
| This compound | NK1 Receptor | 0.19 nM (human) | Active: Demonstrates anxiolytic-like effects in the gerbil social interaction test at 3 mg/kg. Attenuates separation-induced vocalizations in guinea pigs at 15 nmol (intra-amygdala). |
| L-781773 | NK1 Receptor | Low Affinity (specific value not available) | Inactive: Shows no anxiolytic-like effects in the gerbil social interaction test at 3 mg/kg. |
| L-770765 | NK1 Receptor | Low Affinity (specific value not available) | Inactive: Does not attenuate separation-induced vocalizations in guinea pigs at 15 nmol (intra-amygdala). |
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Assays
1. NK1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the NK1 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Membrane Preparation: Cells are harvested, and the cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) and varying concentrations of the test compound (this compound or its analogs).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
2. Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the downstream signaling of the NK1 receptor, which is a Gq-coupled receptor that triggers the release of intracellular calcium upon activation.
-
Cell Culture and Plating: CHO cells stably expressing the human NK1 receptor are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or its analogs) for a defined period.
-
Agonist Stimulation and Fluorescence Measurement: A known NK1 receptor agonist (e.g., Substance P) is added to the wells, and the resulting change in fluorescence intensity is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the data are used to calculate an IC50 value.
In Vivo Assays
1. Gerbil Social Interaction Test
This behavioral assay is used to assess the anxiolytic-like effects of a compound.
-
Animals: Male Mongolian gerbils are used.
-
Procedure: The animals are habituated to the testing arena. On the test day, pairs of unfamiliar gerbils are placed in the arena, and their social interaction time (e.g., sniffing, following, grooming) is recorded for a set period.
-
Drug Administration: The test compound (this compound or L-781773) or vehicle is administered intraperitoneally at a specific time before the test.
-
Data Analysis: The time spent in social interaction is compared between the drug-treated and vehicle-treated groups. An increase in social interaction time is indicative of an anxiolytic-like effect.
2. Guinea Pig Separation-Induced Vocalization Test
This assay measures the distress calls of young guinea pigs when separated from their mothers, a behavior that can be modulated by anxiolytic compounds.
-
Animals: Young guinea pig pups are used.
-
Procedure: Pups are separated from their mothers and placed in an isolated chamber. The number and duration of their vocalizations are recorded for a specific period.
-
Drug Administration: The test compound (this compound or L-770765) is administered directly into the basolateral amygdala via a cannula.
-
Data Analysis: The vocalization parameters are compared between the drug-treated and vehicle-treated groups. A reduction in vocalizations suggests an anxiolytic or distress-reducing effect.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for validating this compound activity.
Caption: Simplified NK1 receptor signaling pathway.
References
L-760735 vs. Diazepam: A Comparative Analysis in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anxiolytic profiles of L-760735, a selective neurokinin 1 (NK1) receptor antagonist, and diazepam, a classical benzodiazepine. The following sections present quantitative data from key anxiety models, detailed experimental methodologies, and visualizations of their distinct signaling pathways and a representative experimental workflow.
Executive Summary
Diazepam, a positive allosteric modulator of GABA-A receptors, has been a benchmark anxiolytic for decades. However, its clinical utility is often limited by side effects such as sedation, motor impairment, and the potential for dependence. This compound represents a newer class of anxiolytics that target the substance P/NK1 receptor system, which is also implicated in stress and anxiety responses. Preclinical evidence suggests that this compound may offer a comparable anxiolytic efficacy to diazepam with a potentially more favorable side-effect profile, particularly concerning sedation. This guide synthesizes the available data to facilitate an informed comparison.
Quantitative Comparison of Anxiolytic-Like Effects
The following tables summarize the quantitative data from head-to-head and comparative studies of this compound and diazepam in established rodent models of anxiety.
Table 1: Fear Conditioning Test in Gerbils
| Compound | Dose (mg/kg) | Primary Endpoint | Result | Sedation/Motor Impairment |
| Vehicle | - | Conditioned foot drumming | Baseline | No |
| This compound | 3 | Conditioned foot drumming | Significantly reduced | Not reported |
| Diazepam | 3 | Conditioned foot drumming | Significantly reduced | Not reported |
Data synthesized from studies demonstrating that both this compound and diazepam can abolish conditioned fear responses in gerbils[1].
Table 2: Elevated Plus-Maze (EPM) in Gerbils and Mice
| Species | Compound | Dose (mg/kg) | % Time in Open Arms | Open Arm Entries | Sedation/Motor Impairment |
| Gerbil | Vehicle | - | Baseline | Baseline | No |
| Diazepam | 0.5 | Increased | Increased | Not specified | |
| Mouse (C57BL/6J) | Vehicle | - | Baseline | Baseline | No |
| Diazepam | 0.5 | No significant change | No significant change | No | |
| Diazepam | 1.0 | No significant change | No significant change | No | |
| Diazepam | 2.0 | Decreased | Decreased | Yes (impaired locomotor activity) | |
| Gerbil | NK1 Antagonists (e.g., GR-205171) | 0.3-5.0 | Increased (dose-dependent) | Increased | No sedative effects reported |
Data for diazepam in gerbils suggests anxiolytic effects[2][3]. In contrast, studies in C57BL/6J mice indicate that diazepam may induce sedation at higher doses without clear anxiolytic effects in the EPM. NK1 receptor antagonists have shown anxiolytic-like effects in the gerbil EPM without reported sedation[1][4].
Table 3: Social Interaction Test in Gerbils
| Compound | Dose (mg/kg) | Time in Social Interaction | Locomotor Activity |
| Vehicle | - | Baseline | Baseline |
| This compound | 3 | Significantly increased | No effect |
| Diazepam | 0.1 | Significantly increased | Significantly increased |
This table highlights that while both compounds increased social interaction, diazepam also increased locomotor activity, which could be a confounding factor in the interpretation of its anxiolytic-like effect in this paradigm.
Experimental Protocols
Fear Conditioning Test (Gerbil)
Objective: To assess the effect of a compound on the acquisition and expression of conditioned fear.
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context for testing.
Procedure:
-
Habituation: Gerbils are individually placed in the conditioning chamber and allowed to explore for a set period (e.g., 3 minutes).
-
Conditioning: On the conditioning day, animals receive the test compound (this compound, diazepam, or vehicle) via the appropriate route (e.g., intraperitoneally) at a specified time before being placed in the chamber. A neutral conditioned stimulus (CS), such as a tone or light, is presented, followed by a mild, brief, unconditioned stimulus (US), such as a footshock. This pairing is typically repeated several times.
-
Testing: 24 hours later, the animals are returned to the testing context (which can be the same or different from the conditioning chamber) without the presence of the US. The expression of fear is measured by quantifying freezing behavior or, in the case of gerbils, species-specific defense reactions like foot drumming during the presentation of the CS.[1]
Elevated Plus-Maze (EPM) Test (Gerbil/Mouse)
Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
Procedure:
-
Acclimation: Animals are brought to the testing room and allowed to acclimate for at least 30 minutes before testing.
-
Drug Administration: Animals are administered the test compound or vehicle at a specified time before the test.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and is allowed to freely explore for a 5-minute session.
-
Data Collection: The session is recorded by a video camera, and software is used to score various parameters, including the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.[2][3]
Social Interaction Test (Gerbil)
Objective: To evaluate the anxiolytic potential of a compound by measuring social engagement between two unfamiliar animals.
Apparatus: A neutral, open-field arena.
Procedure:
-
Habituation: Gerbils are habituated to the testing arena individually for a set period on the day before the test.
-
Drug Administration: On the test day, one animal of a pair is administered the test compound or vehicle, while the other remains untreated.
-
Testing: The pair of unfamiliar gerbils is placed in the arena, and their social interactions are recorded for a defined period (e.g., 10 minutes).
-
Data Analysis: The duration of active social behaviors (e.g., sniffing, grooming, following) is scored. An increase in the time spent in social interaction is indicative of an anxiolytic-like effect. Locomotor activity is also measured to control for general hyperactivity.
Signaling Pathways and Experimental Workflow
Below are Graphviz diagrams illustrating the distinct signaling pathways of this compound and diazepam, and a typical workflow for the elevated plus-maze experiment.
Caption: Signaling pathways of Diazepam and this compound.
Caption: Experimental workflow for the Elevated Plus-Maze test.
Conclusion
The preclinical data suggest that both this compound and diazepam exhibit anxiolytic-like properties across different anxiety models. However, they do so through distinct neurochemical pathways. Diazepam enhances GABAergic inhibition, a widespread inhibitory mechanism in the central nervous system, which may contribute to its sedative and motor-impairing side effects. In contrast, this compound modulates the stress-related neuropeptide Substance P pathway by blocking NK1 receptors, which appears to produce anxiolysis with a reduced liability for sedation.
The choice of animal model and species is critical, as evidenced by the differing effects of diazepam in the EPM between mice and gerbils. The gerbil appears to be a more suitable model for studying NK1 receptor antagonists due to the higher homology of its NK1 receptor to the human counterpart.[2][3] Further head-to-head comparative studies, particularly in the elevated plus-maze, would be beneficial to fully elucidate the comparative efficacy and side-effect profiles of these two classes of anxiolytics. These findings have important implications for the development of novel anxiolytic drugs with improved therapeutic indices.
References
- 1. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 3. Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gerbil elevated plus-maze II: anxiolytic-like effects of selective neurokinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-760735 and Fluoxetine for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist L-760735 and the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). The information presented is intended to support preclinical research and drug development efforts by offering a detailed examination of their respective pharmacological profiles, supported by experimental data.
Introduction
This compound is a high-affinity and selective antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P.[1][2][3] It has demonstrated anxiolytic and antidepressant-like effects in preclinical studies.[3][4] In contrast, fluoxetine, a well-established antidepressant, primarily functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing its synaptic availability.[5][6] This guide will delve into the distinct mechanisms of action, binding profiles, and in-vivo effects of these two compounds to provide a clear comparative framework for researchers.
Mechanism of Action and Signaling Pathways
The therapeutic targets and downstream signaling pathways of this compound and fluoxetine are fundamentally different, representing two distinct approaches to modulating neurotransmission.
This compound exerts its effects by blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This inhibition prevents the activation of downstream signaling cascades, including the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC). By antagonizing this pathway, this compound is thought to modulate stress and emotional responses.
Fluoxetine , as an SSRI, binds to the serotonin transporter (SERT) on the presynaptic neuron.[5] This action blocks the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration and prolonged activity of serotonin at the postsynaptic receptors. The sustained activation of various serotonin receptor subtypes is believed to underlie its antidepressant and anxiolytic effects.
Comparative Binding Profiles
The following table summarizes the in-vitro binding affinities of this compound and fluoxetine for their primary targets and other relevant receptors and transporters.
| Target | This compound | Fluoxetine |
| Primary Target | ||
| Human NK1 Receptor (IC50) | 0.19 nM[2][3][4] | - |
| Human Serotonin Transporter (SERT) (Ki) | - | 1.1 - 1.4 nM[6][7] |
| Selectivity | ||
| Human NK2 Receptor | >300-fold selectivity vs NK1[3][8] | - |
| Human NK3 Receptor | >300-fold selectivity vs NK1[3][8] | - |
| Norepinephrine (B1679862) Transporter (NET) (Ki) | - | ~660 nM[9] |
| Dopamine Transporter (DAT) (Ki) | - | ~4180 nM[9] |
| Other Receptors | ||
| 5-HT2C Receptor (Ki) | - | 64 nM (R-fluoxetine)[6][7] |
| Muscarinic, Histaminergic, α1-Adrenergic Receptors | - | Negligible binding[5] |
In-Vivo Experimental Data: A Behavioral Comparison
Preclinical studies in animal models of anxiety and depression reveal distinct behavioral profiles for this compound and fluoxetine.
| Animal Model | This compound Effect | Fluoxetine Effect |
| Gerbil Social Interaction Test | Increased time in social interaction.[10] | Decreased time in social interaction (acute dose).[10] |
| Aversive Conditioning in Gerbils | Abolished foot drumming (a fear response).[10] | Did not abolish foot drumming.[10] |
| Stress-Induced Behavioral Alterations in Tree Shrews | Counteracted certain stress-induced behavioral alterations.[10] | - |
| Forced Swim Test (Rats) | - | Reduced immobility and increased swimming.[1][4][10] |
| Tail Suspension Test (Mice) | - | Reduced immobility.[9][11][12] |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol outlines a method for determining the binding affinity of a test compound for the NK1 receptor using a radiolabeled ligand such as [³H]Substance P.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]Substance P.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled Substance P or a potent NK1 antagonist.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of [³H]Substance P, and varying concentrations of the test compound. For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay
This protocol describes a method to measure the inhibition of serotonin reuptake by a test compound.
Objective: To determine the IC50 of a test compound for the serotonin transporter (SERT).
Materials:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human SERT, or other suitable cell lines.
-
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Non-specific Uptake Control: A known potent SERT inhibitor (e.g., citalopram).
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell Culture: Plate the SERT-expressing cells in a 96-well plate and allow them to adhere.
-
Assay Initiation: Wash the cells with KRH buffer. Add varying concentrations of the test compound to the wells, followed by a fixed concentration of [³H]5-HT. For non-specific uptake wells, add the non-specific uptake control.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for serotonin uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of [³H]5-HT uptake for each concentration of the test compound and calculate the IC50 value.
Conclusion
This compound and fluoxetine represent two distinct pharmacological approaches to treating conditions such as anxiety and depression. This compound acts as a highly potent and selective NK1 receptor antagonist, while fluoxetine is a selective serotonin reuptake inhibitor. Their differing mechanisms of action are reflected in their distinct in-vitro binding profiles and in-vivo behavioral effects. This comparative guide provides a foundation for researchers to understand the key differences between these compounds and to inform the design of future preclinical studies. The provided experimental protocols offer a starting point for the in-vitro characterization of these and similar molecules.
References
- 1. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant behavioral effects of duloxetine and fluoxetine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoxetine shows neuroprotective effects against LPS-induced neuroinflammation via the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene expression signatures of response to fluoxetine treatment: systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of neurogenic effects of fluoxetine, duloxetine and running in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L 760735 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 9. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. A comparative analysis of depressive-like behavior: Exploring sex-related differences and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of L-760735: A Comparative Guide for Neurokinin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target performance of L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist, with other relevant alternatives. The information presented is supported by experimental data to facilitate informed decisions in drug development and research applications.
Comparative Quantitative Data
The on-target activity of this compound and its alternatives is summarized in the table below, focusing on their binding affinity for the human NK1 receptor.
| Compound | Target Receptor | IC50 (nM) | Selectivity |
| This compound | Human NK1 | 0.19 [1] | >300-fold over NK2 and NK3 receptors |
| Aprepitant | Human NK1 | 0.1 - 0.8 | High |
| Netupitant | Human NK1 | ~1.0 | High |
| Rolapitant | Human NK1 | 0.66 | High |
On-Target Validation Experiments: this compound
The primary on-target validation for this compound involves its high-affinity binding to the human NK1 receptor. This was determined through radioligand binding assays, a standard method for quantifying the interaction between a ligand (in this case, this compound) and its receptor.
Experimental Protocol: Radioligand Binding Assay for NK1 Receptor
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human NK1 receptor. The IC50 value represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P (a natural ligand for the NK1 receptor) or another suitable radiolabeled NK1 receptor antagonist.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A device to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure radioactivity.
Methodology:
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and the competitor (this compound) to the NK1 receptors to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value is then calculated from the resulting dose-response curve. This value is the concentration of this compound that displaces 50% of the specifically bound radioligand.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
References
L-760735: A Comparative Analysis of a High-Affinity NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist L-760735 with other relevant alternatives. The information presented herein is intended to support research and drug development efforts by offering objective performance data, detailed experimental protocols, and a clear visualization of the underlying biological pathways.
Executive Summary
Comparison of Binding Affinities and Selectivity
The following table summarizes the available binding affinity (IC50 or Ki) data for this compound and its comparators against the NK1 receptor and other neurokinin receptors. It is important to note that a comprehensive cross-reactivity panel for this compound against a broad range of unrelated receptors is not publicly available.
| Compound | Target | Binding Affinity (IC50/Ki, nM) | Selectivity vs. NK2 | Selectivity vs. NK3 | Reference |
| This compound | hNK1 | 0.19 | >300-fold | >300-fold | [1][2][3] |
| Aprepitant | hNK1 | 0.1 | ~45,000-fold | ~3,000-fold | [4] |
| hNK2 | 4500 | [4] | |||
| hNK3 | 300 | [4] | |||
| Rolapitant (B1662417) | hNK1 | High Affinity (qualitative) | Data Not Available | Data Not Available | [5][6] |
| Casopitant | hNK1 | High Affinity (qualitative) | Data Not Available | Data Not Available | [7][8] |
Note: "Data Not Available" indicates that specific quantitative data from broad receptor screening panels could not be located in the public domain through the conducted searches. The high affinity of Rolapitant and Casopitant for the NK1 receptor is widely reported, but specific Ki or IC50 values from comprehensive screens are not consistently available.
Off-Target Liability Profile
While specific screening panel data for this compound is elusive, the off-target profiles of its alternatives offer some comparative insights, primarily concerning cytochrome P450 (CYP) enzyme interactions, which are critical for assessing drug-drug interaction potential.
| Compound | Notable Off-Target Interactions | Reference |
| This compound | Data Not Available | |
| Aprepitant | Moderate inhibitor and inducer of CYP3A4; Inducer of CYP2C9. | [9][10] |
| Rolapitant | Moderate inhibitor of CYP2D6 and an inhibitor of BCRP. Does not induce or inhibit CYP3A4. | [5][11][12] |
| Casopitant | Metabolized by CYP3A4; potential for interactions with agents metabolized by this enzyme. | [7] |
Signaling Pathway and Experimental Workflow
To provide a deeper context for the action of this compound and its alternatives, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for assessing receptor binding.
Caption: NK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol provides a generalized methodology for determining the binding affinity of a test compound like this compound to the human NK1 receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor agonist/antagonist.
-
Test Compound: this compound or alternative compounds, prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor ligand (e.g., 1 µM Aprepitant).
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI).
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
Assay buffer
-
Test compound at various concentrations (or vehicle for total binding, or non-specific control for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes (protein concentration to be optimized).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a highly potent and selective NK1 receptor antagonist, demonstrating sub-nanomolar affinity for its target. While its selectivity against other neurokinin receptors is well-documented, a comprehensive understanding of its broader off-target profile is limited by the lack of publicly available screening data. In comparison, other NK1 receptor antagonists like Aprepitant have more extensively characterized selectivity and off-target interaction profiles, particularly concerning metabolic enzymes. The provided experimental protocol offers a standardized approach for researchers to conduct their own comparative binding studies. Further investigation into the comprehensive cross-reactivity of this compound is warranted to fully elucidate its therapeutic potential and potential for off-target effects.
References
- 1. L 760735 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L 760735 | CAS:188923-01-5 | High affinity NK1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casopitant, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Integrated safety analysis of rolapitant with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by rolapitant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profile of NK1 Receptor Antagonists in Rats
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the pharmacokinetic profiles of selected Neurokinin-1 (NK1) receptor antagonists in rats. While the primary focus of this guide was intended to be L-760735, a thorough search of publicly available scientific literature and databases did not yield specific pharmacokinetic data for this compound in rats. Therefore, this document presents a comparative analysis of three alternative and well-characterized NK1 receptor antagonists: Aprepitant , Casopitant , and Maropitant . This information is intended to serve as a valuable resource for researchers in the field of pharmacology and drug development.
Comparison of Pharmacokinetic Parameters in Rats
The following table summarizes the key pharmacokinetic parameters of Aprepitant, Casopitant, and Maropitant in rats, derived from available preclinical studies. These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
| Pharmacokinetic Parameter | Aprepitant | Casopitant | Maropitant |
| Route of Administration | Oral | Oral | Oral & Subcutaneous (SC) |
| Bioavailability (%) | ~43-45.4 | Data not available | 23.7 (2 mg/kg, oral), 37 (8 mg/kg, oral), 90.7 (1 mg/kg, SC) |
| Time to Maximum Concentration (Tmax) (h) | 2-4 | Data not available | 1.7-1.9 (oral), 0.75 (SC) |
| Plasma Protein Binding (%) | >98 | Data not available | >99 |
| Metabolism | Extensive, primarily via N-dealkylation, oxidation, and opening of the morpholine (B109124) ring. Glucuronidation is a significant pathway. | Major circulating metabolites include oxidized deacetylated (M12), hydroxylated piperazine (B1678402) (M13), and two N-dealkylated piperazines (M31 and M134). | Metabolized by cytochrome P450 isoenzymes (CYP3A12 and CYP2D15 in dogs). |
| Elimination | Primarily via biliary excretion. | Slow decline in tissue concentrations, quantifiable after 20 days. | Primarily hepatic clearance, with minimal urinary recovery of the parent drug and its main metabolite (<1%). |
Experimental Protocols
The data presented in this guide are derived from studies employing standard preclinical pharmacokinetic methodologies in rats. While specific protocols vary between studies, a general workflow for determining the pharmacokinetic profile of a compound after oral or intravenous administration is outlined below.
General Experimental Workflow for Rat Pharmacokinetic Studies
Caption: A generalized workflow for conducting pharmacokinetic studies in rats.
Methodology Details:
-
Animal Models: Studies typically utilize standard laboratory rat strains, such as Sprague-Dawley or Wistar rats.
-
Administration: For oral administration, compounds are often formulated as a solution or suspension and administered via oral gavage. For intravenous administration, the compound is typically dissolved in a suitable vehicle and injected into a tail vein.
-
Sample Collection: Blood samples are collected at predetermined time points after dosing. Common methods include tail vein sampling or collection via a surgically implanted cannula for serial sampling from a single animal.
-
Bioanalysis: Plasma is separated from blood samples by centrifugation. The concentration of the drug and its metabolites in the plasma is then quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as AUC, Cmax, Tmax, half-life, and bioavailability.
NK1 Receptor Signaling Pathway
This compound and the comparator compounds discussed in this guide exert their pharmacological effects by antagonizing the NK1 receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a signaling cascade with various downstream effects. Understanding this pathway is crucial for interpreting the pharmacodynamic effects of these antagonists.
Caption: Simplified signaling pathway of the NK1 receptor upon activation by Substance P.
Comparative Pharmacokinetic Analysis of NK1 Receptor Antagonists
A detailed guide for researchers on the bioavailability and half-life of neurokinin-1 (NK1) receptor antagonists, with a focus on comparative data for key alternatives to L-760735.
Introduction:
This compound is recognized as a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor, demonstrating potential for anxiolytic and antidepressant applications. However, publicly available quantitative data on its bioavailability and elimination half-life are scarce. This guide provides a comparative overview of the pharmacokinetic profiles of other well-characterized NK1 receptor antagonists, namely maropitant (B1663616) and aprepitant (B1667566), to offer researchers valuable context and benchmark data. The information presented herein is intended to support drug development professionals in designing and interpreting preclinical pharmacokinetic studies.
Comparative Pharmacokinetic Data
The following table summarizes the oral bioavailability and elimination half-life of maropitant and aprepitant in various preclinical species. These compounds, like this compound, act by blocking the NK1 receptor.
| Compound | Species | Oral Bioavailability (%) | Elimination Half-life (t½) |
| Maropitant | Dog | 23.7 (at 2 mg/kg) | 4.03 hours (at 2 mg/kg) |
| 37.0 (at 8 mg/kg) | 5.46 hours (at 8 mg/kg) | ||
| Cat | 50 | ~5-8 hours (subcutaneous) | |
| Aprepitant | Rat | Extensive metabolism, parent drug not detected in urine. Specific bioavailability data not available in the provided search results. | Data not available in the provided search results. |
| Dog | Significant first-pass metabolism. Specific bioavailability data not available in the provided search results. | Data not available in the provided search results. | |
| This compound | All | Not publicly available | Not publicly available |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols for determining oral bioavailability and elimination half-life in preclinical animal models, based on standard practices in the field.
Determination of Oral Bioavailability in Rats
Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.
Materials:
-
Test compound (e.g., NK1 receptor antagonist)
-
Vehicle for oral and intravenous administration (e.g., saline, PEG400)
-
Sprague-Dawley rats (male and female)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of the test compound dissolved in a suitable vehicle via a tail vein catheter.
-
Oral (PO) Group: Administer a single dose of the test compound suspended or dissolved in a vehicle via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both the IV and PO groups from the plasma concentration-time profiles.
-
Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Determination of Elimination Half-Life in Dogs
Objective: To determine the time it takes for the plasma concentration of a drug to decrease by half.
Materials:
-
Test compound
-
Vehicle for administration
-
Beagle dogs (male and female)
-
Dosing equipment (syringes, needles)
-
Blood collection supplies
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Fasting: Acclimate dogs to the study conditions and fast them overnight before dosing.
-
Dosing: Administer a single dose of the test compound, either intravenously or orally.
-
Blood Sampling: Collect blood samples from a peripheral vein at various time points, ensuring sufficient sampling during the elimination phase (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Plasma Preparation and Analysis: Process blood samples to obtain plasma and determine the drug concentration as described for the bioavailability study.
-
Data Analysis:
-
Plot the natural logarithm of the plasma concentration versus time.
-
The terminal elimination rate constant (λz) is the negative of the slope of the terminal linear portion of this curve.
-
The elimination half-life (t½) is calculated using the formula: t½ = 0.693 / λz
-
Visualizations
NK1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the NK1 receptor by its endogenous ligand, Substance P. NK1 receptor antagonists, such as this compound, prevent this cascade.
Caption: NK1 Receptor Signaling Cascade.
Preclinical Pharmacokinetic Study Workflow
The diagram below outlines the key stages involved in a typical preclinical study to determine the bioavailability and half-life of a drug candidate.
Caption: Pharmacokinetic Study Workflow.
Safety Operating Guide
Essential Safety and Logistical Information for Handling L-760735
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of L-760735, a high-affinity neurokinin-1 (NK1) receptor antagonist. The following procedural guidance is intended to ensure the safe operational use and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is mandatory to minimize exposure and ensure user safety.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely. |
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Operational Plan: Storage and Solution Preparation
Proper storage and preparation of this compound are critical to maintain its stability and efficacy for research purposes.
| Parameter | Guideline |
| Storage Temperature | Store at -20°C for long-term stability. |
| Shipping Conditions | Shipped at ambient temperature. |
| Solubility (Water) | Up to 100 mM. |
| Solubility (DMSO) | Up to 100 mM. |
Stock Solution Preparation: For a 10 mM stock solution, dissolve 6.12 mg of this compound (Molecular Weight: 611.98) in 1 mL of either sterile water or DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional and local environmental regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for chemical waste. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste according to institutional guidelines. |
Signaling Pathway of NK1 Receptor Antagonism
This compound acts as a competitive antagonist at the neurokinin-1 (NK1) receptor, preventing the binding of its endogenous ligand, Substance P. This interaction blocks downstream signaling cascades.
Caption: Antagonism of the NK1 receptor by this compound blocks Substance P-mediated signaling.
Experimental Protocol: In Vivo Administration in a Rodent Model
This protocol is a general guideline for the in vivo administration of this compound in a rodent model and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Caption: A typical workflow for an in vivo experiment involving this compound administration.
Detailed Methodologies:
-
Animal Acclimation: House animals in a controlled environment for a minimum of one week prior to the experiment to allow for acclimatization to the facility.
-
Baseline Measurements: Conduct baseline behavioral or physiological assessments relevant to the study's objectives (e.g., anxiety-like behavior, nociceptive responses).
-
This compound Preparation: On the day of the experiment, prepare a fresh solution of this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). The final concentration should be calculated based on the desired dose and the average weight of the animals.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage). The volume of administration should be appropriate for the size of the animal.
-
Post-Treatment Measurements: At a predetermined time point after administration, repeat the behavioral or physiological assessments.
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare pre- and post-treatment results, as well as to compare the this compound treated group with a vehicle-treated control group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
